molecular formula C13H18N4O4 B13845384 Heptaldehyde-dnph

Heptaldehyde-dnph

Cat. No.: B13845384
M. Wt: 294.31 g/mol
InChI Key: HAPHKPXFYXPWDK-ZROIWOOFSA-N
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Description

Heptaldehyde-dnph is a useful research compound. Its molecular formula is C13H18N4O4 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(Z)-heptylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9-

InChI Key

HAPHKPXFYXPWDK-ZROIWOOFSA-N

Isomeric SMILES

CCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure & Analysis of Heptaldehyde 2,4-Dinitrophenylhydrazone

[1][2]

Part 1: Executive Summary

Heptaldehyde 2,4-dinitrophenylhydrazone (Heptanal-DNPH) is a crystalline derivative formed by the condensation of heptanal with 2,4-dinitrophenylhydrazine (2,4-DNPH).[1][2] It serves as a critical analytical standard in environmental monitoring and food safety for quantifying heptanal, a volatile biomarker of lipid oxidation and oxidative stress.[2]

Property Data
IUPAC Name (E)-1-(2,4-dinitrophenyl)-2-heptylidenehydrazine
CAS Number 2074-05-7
Molecular Formula C₁₃H₁₈N₄O₄
Molecular Weight 294.31 g/mol
Melting Point 108 °C (High Purity) [1]; 99–102 °C (Commercial) [2]
Appearance Yellow to orange crystalline solid
Solubility Soluble in acetonitrile, methanol, chloroform; Insoluble in water

Part 2: Synthesis & Reaction Mechanism[1][2]

The Condensation Reaction

The formation of heptanal-DNPH is a classic nucleophilic addition-elimination reaction.[1][2] The hydrazine group of 2,4-DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal.[2] This process is acid-catalyzed, typically using sulfuric or phosphoric acid (Brady's Reagent).[1][2]

Key Mechanistic Steps:

  • Protonation: The carbonyl oxygen of heptanal is protonated, increasing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack: The terminal nitrogen of 2,4-DNPH attacks the carbonyl carbon, forming a tetrahedral intermediate (carbinolamine).[2]

  • Dehydration: The intermediate undergoes acid-catalyzed dehydration (loss of water) to form the C=N double bond (hydrazone).[1][2]

Stereochemistry (E/Z Isomerism)

The C=N double bond introduces geometric isomerism.[2] The (E)-isomer is thermodynamically favored and predominates (>95%) in the crystalline state due to steric hindrance between the bulky 2,4-dinitrophenyl group and the heptyl chain in the (Z)-isomer.[1][2] However, in solution—particularly under UV light or in acidic conditions—photoisomerization can lead to an equilibrium mixture of E and Z isomers [3].[2]

Reaction Pathway Diagram[1][2]

ReactionMechanismFig 1. Nucleophilic addition-elimination mechanism for Heptanal-DNPH synthesis.HeptanalHeptanal(C7H14O)IntermediateCarbinolamineIntermediateHeptanal->IntermediateH+ CatalysisDNPH2,4-DNPH(Nucleophile)DNPH->IntermediateNucleophilic AttackTransitionAcid-CatalyzedDehydration (-H2O)Intermediate->TransitionProductHeptanal-DNPH(E-Isomer)Transition->ProductC=N Bond Formation

Part 3: Structural Characterization[1]

Accurate identification relies on multi-modal spectroscopy.[1][2] The following data validates the structure of Heptanal-DNPH.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the downfield shift of the imine proton (N=CH) and the distinct pattern of the 2,4-dinitrophenyl aromatic ring protons.[2]

Table 1: ¹H NMR Assignments (CDCl₃, 300 MHz)

Proton PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
H-3 (Ar) 9.12Doublet (d)1HDeshielded by two ortho/para -NO₂ groups.[1][2]
H-5 (Ar) 8.30Doublet of Doublets (dd)1HCoupled to H-6 and H-3.[1][2]
H-6 (Ar) 7.93Doublet (d)1HOrtho to hydrazine linkage.[1][2]
N=CH (Imine) 7.50 - 7.60 Triplet (t)1HCharacteristic hydrazone proton; diagnostic for aldehyde derivation.[1][2]
N-H 11.0 - 11.2Broad Singlet1HIntramolecular H-bond to o-NO₂ group.[1][2]
α-CH₂ 2.35 - 2.45Quartet/Multiplet2HMethylene adjacent to the C=N system.[1][2]
Bulk CH₂ 1.25 - 1.45Multiplet8HAlkyl chain backbone.[1][2]
Terminal CH₃ 0.88 - 0.90Triplet3HMethyl terminus.[1][2]
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the hydrazone linkage and nitro groups while showing the absence of the original carbonyl C=O stretch (typically ~1725 cm⁻¹).[1][2]

  • N-H Stretch: 3280 – 3300 cm⁻¹ (Secondary amine, often sharp).[2]

  • C=N Stretch: 1615 – 1620 cm⁻¹ (Conjugated imine).[1][2]

  • NO₂ Stretch:

    • Asymmetric: ~1500 – 1520 cm⁻¹[1]

    • Symmetric: ~1330 – 1340 cm⁻¹[1]

  • C-H Stretch: 2850 – 2960 cm⁻¹ (Aliphatic alkyl chain).[1][2]

Mass Spectrometry[1][2]
  • Molecular Ion: [M]⁺ at m/z 294.[1][2]

  • Fragmentation: Loss of the alkyl chain or cleavage of the N-N bond typically yields fragments characteristic of the dinitrophenyl moiety (m/z 180, 2,4-dinitroaniline derivative).[2]

Part 4: Experimental Protocols

Synthesis Protocol (Standardized)

This protocol yields high-purity Heptanal-DNPH suitable for use as an analytical standard.[1][2]

  • Reagent Preparation: Dissolve 2.0 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol. Slowly add 4 mL of concentrated sulfuric acid (caution: exothermic).

  • Reaction: Add 1.0 mL of heptanal (heptaldehyde) dropwise to the stirring reagent solution.

  • Precipitation: A yellow-orange precipitate forms immediately.[1][2] Allow the mixture to stand for 15 minutes to ensure complete crystallization.

  • Filtration: Filter the solid using a Buchner funnel and wash with 20 mL of cold methanol to remove excess acid and unreacted hydrazine.

  • Purification: Recrystallize from hot ethanol.

  • Drying: Dry in a desiccator or vacuum oven at 40 °C for 2 hours.

  • Validation: Verify melting point (Target: 108 °C).

Analytical Workflow (HPLC-UV)

For the detection of heptanal in biological or environmental samples.[1][2]

AnalyticalWorkflowFig 2. HPLC-UV analytical workflow for Heptanal-DNPH quantification.SampleSample Matrix(Air/Oil/Serum)DerivatizationDerivatization(Acidified DNPH Cartridge/Soln)Sample->DerivatizationTrappingExtractionElution/Extraction(Acetonitrile)Derivatization->ExtractionSample PrepSeparationHPLC Separation(C18 Column, Reverse Phase)Extraction->SeparationInjectionDetectionUV-Vis Detection(360 nm)Separation->DetectionQuantification

Part 5: Applications & Biological Relevance[1][2][10]

Analytical Chemistry

Heptanal is a volatile aldehyde produced during the oxidation of linoleic acid.[2] Quantifying it as the DNPH derivative is the industry standard for:

  • Food Safety: Measuring rancidity in edible oils.

  • Environmental Science: Monitoring indoor air quality and vehicle emissions.[1][2]

  • Biomedical: Heptanal is a potential breath biomarker for lung cancer and oxidative stress.[1][2]

Drug Development Potential

While primarily an analytical tool, the hydrazone scaffold possesses intrinsic biological activity.[2]

  • Antimicrobial Activity: Hydrazones are often investigated for antifungal and antibacterial properties due to their ability to chelate transition metals and inhibit enzymatic pathways [4].[2]

  • Cytotoxicity: The dinitrophenyl moiety is electron-deficient, capable of interacting with cellular nucleophiles.[1][2] However, for drug development, the nitro groups are often replaced to modulate toxicity and solubility.[2]

References

  • NIST Chemistry WebBook. Heptanal, (2,4-dinitrophenyl)hydrazone. National Institute of Standards and Technology.[2][3] Link[1][2]

  • Sigma-Aldrich. Heptanal 2,4-dinitrophenylhydrazone Analytical Standard. Link[1][2]

  • Uchiyama, S., et al. (2003).[2] Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A. Link

  • Popiołek, L. (2017).[2] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link[1][2]

Technical Monograph: Heptaldehyde-2,4-Dinitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2074-05-7 Synonyms: Heptanal-DNPH; Heptaldehyde (2,4-dinitrophenyl)hydrazone[1][2][3][4][5]

Executive Summary

Heptaldehyde-2,4-dinitrophenylhydrazone (Heptaldehyde-DNPH) is the stable, crystalline derivative formed by the condensation of heptanal (heptaldehyde) with 2,4-dinitrophenylhydrazine (2,4-DNPH). In drug development and lipidomics, this compound serves as a critical analytical standard for quantifying heptanal, a volatile secondary oxidation product of oleic acid and other omega-9 fatty acids. Its primary utility lies in stabilizing volatile carbonyls, allowing for high-sensitivity detection via HPLC-UV or LC-MS/MS in biological matrices (plasma, tissue) and pharmaceutical stability studies.

Physicochemical Identity & Properties

The following data constitutes the validated physicochemical profile for this compound. Researchers should use these constants for peak confirmation and quality control of synthesized standards.

PropertyValue
CAS Registry Number 2074-05-7
Molecular Formula C₁₃H₁₈N₄O₄
Molecular Weight 294.31 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 99–102 °C (Experimental)
Solubility Insoluble in water; Soluble in Acetonitrile (ACN), Ethyl Acetate, Ethanol, Chloroform
UV Absorption Max (

)
~360–365 nm (in Acetonitrile)
SMILES CCCCCCC=NNc1ccc([O-])cc1[O-]
InChI Key HAPHKPXFYXPWDK-UHFFFAOYSA-N
Synthesis & Reaction Mechanism

The formation of this compound proceeds via a nucleophilic addition-elimination reaction. This reaction is acid-catalyzed, typically using Brady’s reagent (2,4-DNPH in


/methanol).
Mechanistic Pathway
  • Protonation: The carbonyl oxygen of heptanal is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal amino group of 2,4-DNPH acts as a nucleophile, attacking the carbonyl carbon.

  • Proton Transfer: A proton transfer occurs, generating a tetrahedral carbinolamine intermediate.

  • Elimination: The hydroxyl group is protonated and eliminated as water (

    
    ), forming the C=N double bond (hydrazone).
    
Mechanistic Visualization

ReactionMechanism Heptanal Heptanal (Electrophile) Intermediate Carbinolamine Intermediate Heptanal->Intermediate Nucleophilic Attack DNPH 2,4-DNPH (Nucleophile) DNPH->Intermediate Nucleophilic Attack Acid H+ Catalyst Acid->Intermediate Catalysis Water H2O (Byproduct) Intermediate->Water Product This compound (Stable Hydrazone) Intermediate->Product Dehydration (-H2O)

Figure 1: Acid-catalyzed nucleophilic addition-elimination mechanism forming this compound.[6]

Experimental Protocols
Protocol A: Preparation of Analytical Standard

Objective: Synthesize high-purity this compound for HPLC calibration.

  • Reagent Prep: Dissolve 2.0 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol containing 4 mL of concentrated sulfuric acid (Brady’s Reagent).

  • Reaction: Add 0.5 mL of heptanal (freshly distilled) dropwise to 10 mL of the DNPH solution while stirring.

  • Precipitation: A yellow/orange precipitate will form immediately. Allow the mixture to stand for 15 minutes at room temperature.

  • Filtration: Filter the crystals using a vacuum Buchner funnel.

  • Purification: Recrystallize the crude solid from hot ethanol/water (95:5).

  • Validation: Dry in a desiccator. Verify identity via Melting Point (Target: 99–102 °C).[2][3]

Protocol B: HPLC-UV Analysis of Biological Samples

Objective: Quantification of heptanal as a lipid peroxidation marker.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (75:25 v/v) or Gradient (60% to 100% ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at 360 nm (or 365 nm).

  • Injection Volume: 20 µL.

  • Retention Time: Expect this compound to elute later than short-chain aldehydes (e.g., acetaldehyde-DNPH) due to the lipophilic C7 chain.

Analytical Applications & Significance

This compound is not merely a chemical derivative; it is a diagnostic sentinel in lipid chemistry.

  • Lipid Peroxidation Biomarker: Heptanal is a specific breakdown product of the autoxidation of oleic acid and other mono-unsaturated fatty acids (MUFAs). Unlike malondialdehyde (MDA), which is non-specific, heptanal profiles provide insight into the specific lipid class undergoing degradation.

  • Cancer Diagnostics: Elevated levels of heptanal have been reported in the breath and blood of lung cancer patients. Derivatization with DNPH allows for the capture of this volatile marker from breath condensate or plasma for LC-MS analysis.

  • Pharmaceutical Stability: In lipid-based drug formulations (e.g., liposomes, emulsions), the appearance of heptanal indicates excipient degradation. The DNPH method is the industry standard for validating shelf-life claims regarding oxidation.

Analytical Workflow Diagram

Workflow Sample Biological Matrix (Plasma/Tissue) LPO Lipid Peroxidation (Oleic Acid Oxidation) Sample->LPO Heptanal Free Heptanal (Volatile/Unstable) LPO->Heptanal Degradation Deriv DNPH Derivatization (Acidic Media) Heptanal->Deriv Stabilization Extract Solvent Extraction (Hexane/DCM) Deriv->Extract HPLC HPLC-UV/MS Analysis (360 nm) Extract->HPLC Data Quantification (Biomarker Level) HPLC->Data

Figure 2: Workflow for the extraction and quantification of heptanal via DNPH derivatization.

Safety & Handling
  • Explosion Hazard (Reagent): Dry 2,4-DNPH is shock-sensitive and explosive. It is usually supplied wetted with water. The derivative (this compound) is stable but should still be treated as a potential irritant.

  • Toxicity: Hydrazines are suspected carcinogens. Handle all DNPH solutions in a fume hood with nitrile gloves.

  • Storage: Store the standard at -20 °C in the dark to prevent photo-isomerization (E/Z isomerization) of the C=N bond.

References
  • National Institute of Standards and Technology (NIST). Heptanal, (2,4-dinitrophenyl)hydrazone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • ChemSrc. Heptanal, 2-(2,4-dinitrophenyl)hydrazone Physicochemical Properties. Retrieved from [Link]

  • Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine.
  • Browne, R. W., & Armstrong, D. (2000). HPLC Analysis of Lipid-derived Polyunsaturated Fatty Acid Peroxidation Products. Clinical Chemistry. (Methodology for DNPH-HPLC analysis).

Sources

Technical Guide: Reaction Mechanism and Analytical Derivatization of Heptanal with 2,4-Dinitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the reaction mechanism, kinetic considerations, and experimental protocols for the derivatization of heptanal (heptaldehyde) with 2,4-dinitrophenylhydrazine (2,4-DNPH). Designed for pharmaceutical scientists and analytical chemists, this document focuses on the nucleophilic addition-elimination pathway, the critical role of acid catalysis, and the specific physicochemical properties of the heptanal-DNPH adduct (CAS 2074-05-7) utilized in impurity profiling and genotoxic impurity (GTI) monitoring.

Mechanistic Deep Dive: Nucleophilic Addition-Elimination

The formation of heptanal 2,4-dinitrophenylhydrazone is a classic condensation reaction proceeding through a nucleophilic addition-elimination mechanism.[1] Understanding the electronic and steric factors governing this transformation is essential for optimizing yield and minimizing artifacts during analytical method development.

Reaction Pathway

The reaction proceeds in two distinct stages:[1][2][3]

  • Nucleophilic Addition: The terminal amino group (

    
    ) of 2,4-DNPH attacks the electrophilic carbonyl carbon of heptanal. This step is reversible and forms a tetrahedral carbinolamine intermediate.
    
  • Acid-Catalyzed Dehydration (Elimination): The hydroxyl group of the intermediate is protonated, creating a good leaving group (

    
    ). The subsequent elimination of water drives the equilibrium forward, forming the thermodynamically stable hydrazone (
    
    
    
    ) double bond.
The pH "Sweet Spot"

The reaction rate is highly pH-dependent.[2]

  • Low pH (< 1): The hydrazine nitrogen becomes protonated (

    
    ), destroying its nucleophilicity and inhibiting the initial attack.
    
  • High pH (> 4): The carbonyl oxygen is not sufficiently protonated, reducing its electrophilicity and slowing the addition step.

  • Optimal pH (2.0 – 3.0): Balances the protonation of the carbonyl oxygen (activating it) while maintaining a sufficient concentration of unprotonated hydrazine nucleophile.

Heptanal-Specific Steric and Electronic Effects

Heptanal possesses a six-carbon alkyl tail (


) attached to the carbonyl.
  • Inductive Effect (+I): The alkyl chain donates electron density to the carbonyl carbon, slightly reducing its electrophilicity compared to formaldehyde or acetaldehyde.[2]

  • Solubility: Unlike short-chain aldehydes, heptanal is lipophilic (LogP ~2.4). The reaction solvent must accommodate both the polar acid catalyst and the non-polar heptanal tail. Methanol or Acetonitrile is preferred over aqueous systems to prevent phase separation.

Mechanism Diagram (DOT)

The following diagram illustrates the stepwise mechanism, highlighting the rate-determining transition states.

ReactionMechanism cluster_acid Acid Catalysis Cycle Reactants Reactants Heptanal + 2,4-DNPH Protonation Activation (Carbonyl Protonation) Reactants->Protonation H+ Attack Nucleophilic Attack (C-N Bond Formation) Protonation->Attack Slow Step Intermediate Tetrahedral Intermediate (Carbinolamine) Attack->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration H+, -H2O Product Product Heptanal-2,4-DNPH (Hydrazone) Dehydration->Product Irreversible

Figure 1: Stepwise mechanism of hydrazone formation showing activation, nucleophilic attack, and elimination.

Experimental Protocol: Derivatization & Isolation

Safety Warning: Dry 2,4-DNPH is shock-sensitive and explosive. Always handle it in a wet state (approx. 30% water) and use non-metallic spatulas.

Reagent Preparation (Brady's Reagent)

This preparation ensures the correct acidic environment for the reaction.[2]

  • Weigh 1.0 g of 2,4-dinitrophenylhydrazine (wet basis).

  • Dissolve in 5.0 mL of concentrated Sulfuric Acid (

    
    ) with stirring. Exothermic reaction—cool in an ice bath if necessary.
    
  • Slowly add this mixture to 25 mL of Methanol (or Ethanol) and 8 mL of water.

  • Filter if any solids remain.[2] The solution should be clear orange/red.[2]

Derivatization of Heptanal[2][4]
  • Sample Prep: Dissolve 0.5 mL of heptanal in 10 mL of Methanol.

  • Reaction: Add the heptanal solution dropwise to 15 mL of the prepared Brady's Reagent.

  • Observation: A yellow-to-orange precipitate (Heptanal 2,4-DNPH) will form immediately.

  • Incubation: Allow the mixture to stand at room temperature for 15 minutes to ensure completion.

  • Isolation: Filter the precipitate using a Buchner funnel.

  • Purification: Wash the solid with 20 mL of 2M HCl (to remove unreacted hydrazine) followed by 20 mL of water. Recrystallize from hot Ethanol to obtain analytical-grade crystals.

Analytical Workflow Diagram[2]

Workflow Start Sample: Heptanal Mix Mixing & Reaction (15 min, RT) Start->Mix Reagent Brady's Reagent (H2SO4/MeOH) Reagent->Mix Filter Filtration & Wash (2M HCl / H2O) Mix->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Analysis HPLC-UV Analysis (360 nm) Recryst->Analysis

Figure 2: Standardized workflow for the synthesis and purification of the heptanal-DNPH derivative.

Analytical Characterization & Data

The resulting derivative is a stable solid suitable for quantitative analysis.[2] The conjugation of the dinitrophenyl group with the hydrazone double bond creates a strong chromophore.

Physicochemical Properties
PropertyValueNotes
Compound Name Heptanal, 2-(2,4-dinitrophenyl)hydrazone
CAS Number 2074-05-7[1]
Molecular Formula

Molecular Weight 294.31 g/mol
Melting Point 99 – 102 °CSharp MP indicates purity [2]
Appearance Yellow/Orange NeedlesColor intensity correlates with conjugation
UV Max (

)
360 – 365 nmOptimal for HPLC-UV detection [3]
HPLC Method Parameters (Reference Standard)

For quantitative analysis in pharmaceutical matrices (e.g., lipid excipient stability):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (Gradient typically 60:40 to 90:10).

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV at 360 nm.

  • Retention Time: Heptanal-DNPH elutes later than short-chain aldehydes (e.g., acetaldehyde) due to the hydrophobic

    
     chain.
    

Applications in Drug Development

Impurity Profiling

Heptanal is a common degradation product of lipid-based excipients (e.g., oxidation of oleic or linoleic acid derivatives) in parenteral formulations.[2] The 2,4-DNPH method allows for the trace-level detection (ppm) of this aldehyde, which can react with API amines to form Schiff bases, compromising drug potency.

Genotoxic Impurity (GTI) Monitoring

While heptanal itself is generally less toxic than formaldehyde, the monitoring of total aldehydes is a regulatory requirement (ICH M7 guidelines).[2] The high extinction coefficient of the DNPH derivative (


) provides the sensitivity required for sub-ppm quantification.
Isomerism

The C=N double bond allows for E (trans) and Z (cis) isomerism.[2] In HPLC, this may appear as a split peak.[2]

  • Mitigation: If split peaks are observed, adding a trace of acid to the mobile phase or using a higher column temperature (40°C) often promotes rapid equilibration or coalescence into a single peak [4].

References

  • National Institute of Standards and Technology (NIST). Heptanal, (2,4-dinitrophenyl)hydrazone - Gas Chromatography Mass Spectrometry Data. [Link]

  • Agilent Technologies. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note 5991-2362EN.[2] [Link]

  • Uchiyama, S., et al. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 2011. [Link]

Sources

Difference between heptanal-dnph and heptanone-dnph structures

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: Unraveling the Structural Nuances: A Comparative Analysis of Heptanal-DNPH and Heptanone-DNPH Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH), a cornerstone of classical organic analysis, yields crystalline hydrazones that are pivotal for identification and characterization. While both aldehydes and ketones react, the resultant structures possess a fundamental, yet profound, difference rooted in the constitution of the original carbonyl. This guide provides a detailed examination of the structural distinctions between the DNPH derivatives of heptanal and its isomeric counterparts, the heptanones. We will dissect the core structural variance at the imine carbon, explore the mechanistic basis of this difference, and delineate how it manifests in distinct analytical signatures, particularly in spectroscopy and physical properties. This analysis serves as a foundational reference for researchers requiring precise characterization of carbonyl-containing molecules.

Introduction: The Enduring Relevance of 2,4-Dinitrophenylhydrazine in Carbonyl Analysis

2,4-Dinitrophenylhydrazine (DNPH), commonly employed in an acidic solution known as Brady's reagent, is a highly effective derivatizing agent for aldehydes and ketones.[1][2][3] The reaction produces brightly colored yellow, orange, or red precipitates of 2,4-dinitrophenylhydrazones, providing a robust qualitative test for the carbonyl functional group.[1][2][3] Beyond simple detection, these crystalline derivatives exhibit sharp, characteristic melting points, which have long been used to identify the parent aldehyde or ketone.[4][5] The efficacy of DNPH stems from the nucleophilicity of its terminal amino group, which is enhanced by the electron-withdrawing nitro groups on the aromatic ring, making it highly reactive toward the electrophilic carbonyl carbon.[2][6] This guide moves beyond the qualitative application of Brady's test to provide a rigorous structural comparison of the derivatives formed from C7 aliphatic carbonyls: heptanal and the various isomers of heptanone.

The Precursor Carbonyls: Heptanal vs. Heptanone Isomers

To comprehend the differences in the final hydrazone products, one must first examine the structures of the parent carbonyl compounds. Both heptanal and heptanones share a C7 backbone, but differ in the placement of the carbonyl (C=O) group.

  • Heptanal: As an aldehyde, the carbonyl group is located at the terminus of the carbon chain (C1). The carbonyl carbon is bonded to one hydrogen atom and one alkyl group (a hexyl chain).[7]

  • Heptanones: As ketones, the carbonyl group is located on an internal carbon. The carbonyl carbon is bonded to two separate alkyl groups.[7] For a seven-carbon chain, three positional isomers exist:

    • 2-Heptanone: The carbonyl group is at the C2 position.

    • 3-Heptanone: The carbonyl group is at the C3 position.

    • 4-Heptanone: The carbonyl group is at the C4 position.

This fundamental distinction—the presence of a hydrogen atom on the carbonyl carbon in heptanal versus two carbon-based groups in heptanones—is the genesis of the structural divergence in their respective DNPH derivatives.

The Condensation Reaction: A Mechanistic Overview

The formation of a 2,4-dinitrophenylhydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction because a molecule of water is eliminated.[1][6]

The mechanism proceeds in two key stages:

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the DNPH molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[4][8] This breaks the C=O pi bond and forms a tetrahedral intermediate.[6][8]

  • Dehydration (Elimination): The intermediate undergoes a proton transfer, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (an imine, or in this specific case, a hydrazone).[1][8]

G cluster_carbonyl Carbonyl Compound cluster_dnph DNPH cluster_intermediate Tetrahedral Intermediate cluster_final Hydrazone Product C R-C(R')=O Inter R-C(R')(O⁻)-N⁺H₂-NH-Ar C->Inter DNPH H₂N-NH-Ar (Ar = 2,4-dinitrophenyl) DNPH->C Nucleophilic Attack Prod R-C(R')=N-NH-Ar Inter->Prod Dehydration H2O + H₂O

Caption: General mechanism for 2,4-dinitrophenylhydrazone formation.

Core Structural Differentiation: Heptanal-DNPH vs. Heptanone-DNPH

The reaction mechanism preserves the original connectivity of the carbonyl carbon, leading to a critical and defining structural difference in the final hydrazone product. All derivatives share the same molecular formula (C13H18N4O4) and molecular weight (294.31 g/mol ), making them structural isomers.[9][10][11][12]

The Imine Carbon: The Locus of Distinction

The primary structural difference lies in the substitution pattern of the carbon atom involved in the newly formed C=N double bond (the imine carbon).

  • Heptanal-DNPH: Derived from an aldehyde, this carbon retains its hydrogen atom. Its structure is CH3(CH2)5CH=N-NH-Ar.

  • Heptanone-DNPH: Derived from a ketone, this carbon is bonded to two alkyl groups.

    • 2-Heptanone-DNPH: CH3(CH2)4C(CH3)=N-NH-Ar

    • 3-Heptanone-DNPH: CH3(CH2)3C(CH2CH3)=N-NH-Ar

    • 4-Heptanone-DNPH: CH3(CH2)2C(CH2CH2CH3)=N-NH-Ar

This single-atom difference—a hydrogen versus an alkyl group—profoundly influences the molecule's chemical environment and physical properties.

G cluster_key Heptanal Heptanal-DNPH CH₃(CH₂)₅-C(H)=N-R Heptanone2 2-Heptanone-DNPH CH₃(CH₂)₄-C(CH₃)=N-R Heptanone3 3-Heptanone-DNPH CH₃(CH₂)₃-C(CH₂CH₃)=N-R Heptanone4 4-Heptanone-DNPH CH₃(CH₂)₂-C(CH₂CH₂CH₃)=N-R Key R = 2,4-Dinitrophenyl-amino

Caption: Structural comparison highlighting the key substituent (in bold) on the imine carbon.

Manifestation of Structural Differences in Analytical Data

The structural variance between aldehyde and ketone derivatives gives rise to distinct and measurable differences in their analytical data, forming the basis for their differentiation.

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR): This is arguably the most definitive spectroscopic method to distinguish between the two classes of derivatives.

  • Heptanal-DNPH: The most telling signal is from the proton directly attached to the imine carbon (-CH=N-). This "aldehydic" proton is highly deshielded and appears as a distinct signal in the ¹H NMR spectrum, typically in the range of 7.5-8.5 ppm.

  • Heptanone-DNPH: This derivative completely lacks a proton on the imine carbon. Therefore, the characteristic signal observed for the heptanal derivative will be absent. Instead, one would observe signals corresponding to the protons on the α-carbons of the alkyl groups, typically in the 2.0-2.5 ppm range.[13]

Infrared (IR) Spectroscopy:

  • Common Features: Both derivatives will show the disappearance of the strong carbonyl (C=O) stretch from the parent compound (typically 1710-1725 cm⁻¹) and the appearance of a C=N stretching vibration.[14] Both will also exhibit N-H stretching around 3300 cm⁻¹ and characteristic peaks for the aromatic nitro (NO₂) groups.

  • Distinguishing Feature: Heptanal-DNPH will retain a C-H bond on the sp²-hybridized imine carbon. The stretching vibration for this bond can sometimes be observed, although it may be obscured by other signals in the complex fingerprint region. The primary utility of IR is confirming the reaction, rather than differentiating the products.

Analytical Data Heptanal-DNPH Derivative Heptanone-DNPH Derivatives Rationale for Difference
Key ¹H NMR Signal Presence of a signal for the -CH=N- proton (approx. 7.5-8.5 ppm)Absence of the -CH=N- proton signalThe imine carbon is bonded to a hydrogen in the aldehyde derivative.
Other ¹H NMR Signals for protons on the α-CH₂ group next to the C=N bond.Signals for protons on the two α-carbon atoms adjacent to the C=N bond.Different alkyl environments surrounding the imine carbon.
Melting Point 99-102 °C[15][16]Varies by isomer, but distinct from the heptanal derivative.The difference in substitution affects crystal lattice packing and intermolecular forces.

Experimental Protocol: Synthesis and Differentiation Workflow

The following protocol outlines the synthesis, purification, and characterization of DNPH derivatives to differentiate between an unknown heptanal or heptanone sample.

G Start Dissolve Carbonyl Sample (in Ethanol) Mix Add Brady's Reagent to Sample Start->Mix Reagent Prepare Brady's Reagent (DNPH in Methanol/H₂SO₄) Reagent->Mix Precipitate Observe Precipitate Formation (Yellow/Orange Solid) Mix->Precipitate Filter Isolate Crude Product (Vacuum Filtration) Precipitate->Filter Purify Purify by Recrystallization (Hot Ethanol/Ethyl Acetate) Filter->Purify Characterize Characterize Pure Crystals Purify->Characterize MP Melting Point Analysis Characterize->MP Compare to known values NMR ¹H NMR Spectroscopy Characterize->NMR Check for -CH=N- signal

Caption: Experimental workflow for the differentiation of heptanal and heptanone via DNPH derivatives.
Preparation of Brady's Reagent
  • Carefully dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 12-13 mL of 85% phosphoric acid or a mixture of methanol and concentrated sulfuric acid.[1][4] Caution: DNPH is sensitive to shock and friction and is often handled as a wet powder.[1][3] Concentrated acids are highly corrosive.

Synthesis of the DNPH Derivative
  • Dissolve a small amount (a few drops) of the unknown carbonyl compound (heptanal or heptanone) in a minimal amount of a suitable solvent like ethanol.

  • Add approximately 5 mL of Brady's reagent to the carbonyl solution.[4]

  • Agitate the mixture and observe for the formation of a yellow-orange precipitate, which confirms the presence of a carbonyl group.[2] Allow the reaction to proceed for 10-15 minutes.

Purification by Recrystallization
  • Collect the crude precipitate by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.[4]

  • Transfer the crude solid to a clean beaker and add a minimum amount of hot ethanol (or an ethanol/ethyl acetate mixture) to dissolve the crystals completely.[4]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the yield of recrystallized product.

  • Collect the purified crystals by vacuum filtration and allow them to air dry completely.

Characterization and Identification
  • Melting Point Analysis: Determine the melting point range of the purified, dry crystals. Compare the observed value to literature values. A melting point of ~99-102 °C would strongly indicate the parent compound was heptanal.[15][16]

  • ¹H NMR Spectroscopy: Dissolve a small sample of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. The presence or absence of a signal between 7.5-8.5 ppm will definitively distinguish the heptanal derivative from the heptanone derivatives.

Conclusion

The fundamental structural difference between heptanal-DNPH and heptanone-DNPH resides at the imine carbon of the hydrazone linkage. The derivative of heptanal, an aldehyde, features a hydrogen atom on this carbon, whereas the derivatives of heptanones possess two alkyl substituents. This seemingly minor variation creates a unique structural and electronic environment that results in distinct physical properties, such as melting point, and produces an unambiguous diagnostic signal in ¹H NMR spectroscopy. A clear understanding of this structural divergence, grounded in the mechanism of hydrazone formation, is essential for the accurate identification and characterization of carbonyl-containing compounds in research and industrial settings.

References

  • Fiveable. (2025, August 15). 2,4-dinitrophenylhydrazone Definition - Organic Chemistry Key Term.
  • Filo. (2024, December 26). Mechanism of 2 4 dinitrophenylhydrazone of given carbonyl compounds.
  • Wikipedia. 2,4-Dinitrophenylhydrazine.
  • ResearchGate. 1 H NMR chemical shifts (δ) of hydrazones and metal complexes.
  • Benchchem. Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives of Ketones.
  • Scribd. Preparation of 2,4-DNP Derivatives.
  • Allen. 2,4 DNP Test (2,4-Dinitrophenylhydrazine).
  • NIST WebBook. Heptanal, (2,4-dinitrophenyl)hydrazone.
  • NIST WebBook. 2-Heptanone, (2,4-dinitrophenyl)hydrazone.
  • NIST WebBook. 4-Heptanone, (2,4-dinitrophenyl)hydrazone.
  • PubChem. 4-Heptanone, (2,4-dinitrophenyl)hydrazone.
  • JoVE. (2020, March 26). Identification of Unknown Aldehydes and Ketones.
  • ChemicalBook. HEPTALDEHYDE (DNPH DERIVATIVE) Product Description.
  • Sigma-Aldrich. Heptanal 2,4-dinitrophenylhydrazone analytical standard.
  • Research & Reviews: Journal of Chemistry. (2021, November 18). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • YouTube. (2024, June 17). CHEM 2325 Unit 3: Aldehydes and Ketones (Spectroscopic Properties).

Sources

Precision Molecular Weight Calculation & Analysis of Heptaldehyde-DNPH Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The derivatization of heptaldehyde (heptanal) with 2,4-dinitrophenylhydrazine (DNPH) is a cornerstone protocol in both environmental monitoring (EPA Method TO-11A) and clinical lipid peroxidation studies. While the reaction is chemically straightforward, the analytical precision required for modern LC-MS/MS and high-performance liquid chromatography (HPLC) demands a rigorous understanding of molecular weight dynamics, isotopic distributions, and reaction stoichiometry.

This guide moves beyond basic textbook definitions to provide a self-validating framework for calculating, synthesizing, and analyzing the Heptaldehyde-DNPH adduct (


).

The Core Calculation: Stoichiometry & Mass Accuracy

In high-resolution mass spectrometry (HRMS), using "average" atomic weights is a common source of error. For definitive identification, we must distinguish between Average Molecular Weight (for gravimetric preparation) and Monoisotopic Mass (for mass spectral interpretation).

Reaction Stoichiometry

The formation of the hydrazone is a condensation reaction involving the elimination of one water molecule.



Data Table: Physicochemical Constants
ComponentFormulaAverage MW ( g/mol )Monoisotopic Mass (Da)Role
Heptaldehyde

114.18114.1045Analyte
DNPH

198.14198.0389Derivatizing Agent
Water

18.0218.0106Leaving Group
Adduct (Hydrazone)

294.31 294.1328 Target Analyte
Calculation Logic

To validate your standard preparation or MS calibration, use the following derivation:

A. For Gravimetric Standards (Average MW):




B. For Mass Spectrometry (Monoisotopic Mass):



Critical Insight: In ESI negative mode (common for DNPH derivatives), the observed ion


 will be 293.1255 m/z . In ESI positive mode, the 

will be 295.1406 m/z . Confusing these values is a frequent cause of false negatives in automated screening.

Reaction Mechanism & Pathway

Understanding the mechanism is vital for troubleshooting low yields. The reaction is acid-catalyzed; however, excessive acidity can protonate the hydrazine nitrogen, rendering it non-nucleophilic and inhibiting the reaction.

Mechanism Diagram

The following diagram illustrates the nucleophilic attack, the formation of the tetrahedral intermediate, and the final dehydration step.

Heptaldehyde_DNPH_Mechanism Substrate Heptaldehyde (Electrophile) Intermediate Tetrahedral Intermediate (Carbinolamine) Substrate->Intermediate Nucleophilic Attack Reagent DNPH (Nucleophile) Reagent->Intermediate Nucleophilic Attack Transition Acid-Catalyzed Dehydration (- H2O) Intermediate->Transition Proton Transfer Product This compound (Hydrazone) Transition->Product Elimination

Figure 1: The acid-catalyzed condensation mechanism. Note that pH control is critical to maintain the nucleophilicity of DNPH while activating the carbonyl oxygen.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize a high-purity this compound standard for calibration. Safety: DNPH is shock-sensitive when dry. Always keep it wetted with water or acid.

Reagents[5]
  • Brady’s Reagent: Dissolve 3.0 g of wet DNPH in 15 mL conc.

    
    . Slowly add this to 20 mL water and 70 mL of 95% ethanol.
    
  • Heptaldehyde Standard: >98% purity (distilled if yellowing is observed).

  • Recrystallization Solvent: Ethanol/Water (95:5).

Step-by-Step Synthesis
  • Preparation: In a 50 mL Erlenmeyer flask, place 5 mL of Brady’s Reagent.

  • Addition: Add 0.2 g of Heptaldehyde dropwise while stirring.

  • Precipitation: An immediate yellow/orange precipitate indicates hydrazone formation.

  • Maturation: Allow the mixture to stand for 15 minutes to ensure complete crystallization.

  • Filtration: Filter the solids using a vacuum Buchner funnel. Wash with 10 mL of cold 5%

    
     (to remove excess acid) followed by 10 mL of cold water.
    
  • Purification: Recrystallize from hot ethanol.

  • Drying: Dry in a desiccator to constant weight. Melting point should be 106–107°C [1].

Analytical Workflow & Quality Control

Once the standard is prepared, it is used to calibrate HPLC or GC systems. The following workflow ensures data integrity.

Chromatographic Separation (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile:Water (gradient from 60:40 to 100:0).

  • Detection: UV at 360 nm (max absorbance for the dinitrophenyl chromophore).

  • Isomerism: You may observe two peaks (Syn/Anti isomers). For quantification, sum the areas of both peaks .

Analytical Logic Diagram

Analytical_Workflow cluster_QC Quality Control Gates Sample Sample Collection (Air/Biofluid) Deriv Derivatization (Acidified DNPH Cartridge/Solution) Sample->Deriv Extract Extraction (Acetonitrile Elution) Deriv->Extract Analysis HPLC-UV / LC-MS Analysis Extract->Analysis Gate1 Blank Check (<0.1 µg/cartridge) Extract->Gate1 Gate2 Resolution Check (Syn/Anti Isomers) Analysis->Gate2

Figure 2: Standard analytical workflow for carbonyl analysis via DNPH derivatization.

Troubleshooting & Interferences

The "Double Peak" Phenomenon

This compound often elutes as a doublet due to E/Z (syn/anti) isomerism around the


 double bond.
  • Cause: Steric hindrance and hydrogen bonding in the hydrazone structure.

  • Solution: Do not treat the second peak as an impurity. Integrate both. The ratio is solvent-dependent but the total response factor remains constant [2].

Ozone Interference

In air sampling (EPA TO-11A), high ozone levels can degrade the DNPH derivative, leading to negative bias.

  • Mitigation: Use a KI (Potassium Iodide) ozone scrubber upstream of the DNPH cartridge.

Mass Shift in MS

If using LC-MS, be aware of adduct ions.

  • 
    :  317.1220 m/z (Common in positive mode with glass ampoules).
    
  • 
    :  293.1255 m/z (Standard for negative mode).
    

References

  • National Institute of Standards and Technology (NIST). Heptanal, (2,4-dinitrophenyl)hydrazone Properties.[1] NIST Chemistry WebBook. [Link]

  • U.S. Environmental Protection Agency (EPA). Compendium Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC).[2][3] EPA/625/R-96/010b.[3] [Link]

  • Uchiyama, S., et al.New derivatization reagents for the determination of aldehydes and ketones by HPLC. Journal of Chromatography A, 2011.

Sources

Methodological & Application

A Validated HPLC-UV Method for the Sensitive Quantification of Heptaldehyde via 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Commentary: This document provides a comprehensive, field-tested protocol for the determination of heptaldehyde, an alkyl aldehyde of significant interest in the flavor, fragrance, and biomedical sectors.[1][2] Heptaldehyde's high volatility and lack of a strong native chromophore necessitate a derivatization strategy for reliable quantification by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[3] The method detailed herein is based on the robust and widely adopted derivatization chemistry of 2,4-dinitrophenylhydrazine (DNPH), a cornerstone technique referenced in numerous environmental and industrial analytical standards, including EPA Method TO-11A.[4][5] Our focus is not merely on the procedural steps but on the underlying chemical principles and validation checkpoints that ensure data integrity, trustworthiness, and reproducibility.

Principle of the Method: From Invisible to Measurable

The core challenge in analyzing short-chain aldehydes like heptaldehyde is their poor detectability using UV absorption. The strategic solution is to chemically attach a molecule with a strong chromophore. DNPH is the reagent of choice for this purpose.

The Derivatization Reaction

In an acidic environment, the nucleophilic nitrogen atom of the hydrazine group in DNPH attacks the electrophilic carbonyl carbon of heptaldehyde. This is followed by the elimination of a water molecule to form a stable heptaldehyde-2,4-dinitrophenylhydrazone derivative.[4][6] This new molecule incorporates the dinitrophenyl ring system, a powerful chromophore that exhibits strong absorbance at approximately 360 nm, a wavelength where the parent aldehyde is transparent.[7][8] This chemical transformation is the key to achieving the sensitivity required for trace-level analysis.

Caption: Derivatization of Heptaldehyde with DNPH.

The Separation Principle

The resulting heptaldehyde-DNPH derivative is a relatively nonpolar molecule, making it ideal for separation by reverse-phase HPLC. A C18 column, which has a nonpolar stationary phase, is used. The mobile phase is a polar mixture, typically of acetonitrile and water.[9][10] Components of the sample mixture separate based on their hydrophobicity; less polar compounds (like the this compound derivative) are retained longer on the column than more polar impurities, allowing for effective isolation and quantification.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly in reagent preparation and standard handling, is critical for accurate results.

Reagents and Materials
  • Heptaldehyde Analytical Standard: (≥97.0% purity).[11]

  • 2,4-Dinitrophenylhydrazine (DNPH): Recrystallized or high-purity grade.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Phosphoric Acid or Perchloric Acid: ACS grade or higher.

  • HPLC System: Quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode-Array Detector (DAD).

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.2 or 0.45 µm PTFE for filtering samples before injection.

Preparation of Solutions & Standards

Causality Note: All solutions must be prepared with precision. The accuracy of your final results is directly dependent on the accuracy of your standard concentrations.

  • DNPH Derivatizing Solution (approx. 2 mg/mL in ACN):

    • Accurately weigh approximately 200 mg of DNPH into a 100 mL amber volumetric flask.

    • Add approximately 80 mL of HPLC-grade acetonitrile.

    • Carefully add 0.5 mL of concentrated phosphoric acid to catalyze the reaction.[12]

    • Sonicate for 10 minutes or until fully dissolved.

    • Bring to volume with acetonitrile.

    • Trustworthiness Check: This solution should be stored refrigerated (2-8°C) and protected from light. Prepare fresh weekly to avoid degradation products that can cause interfering peaks.[13]

  • Heptaldehyde Stock Standard (1000 µg/mL):

    • Accurately weigh 100 mg of heptaldehyde analytical standard into a 100 mL volumetric flask containing approximately 50 mL of acetonitrile.

    • Mix until dissolved and bring to volume with acetonitrile.

    • Store refrigerated (2-8°C).

  • Working Calibration Standards (e.g., 0.1 - 10 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Stock Standard using acetonitrile. These standards will be derivatized in the same manner as the samples.

Derivatization and Sample Preparation Workflow

The following workflow ensures consistent reaction conditions for both standards and samples.

Caption: Experimental workflow for heptaldehyde analysis.

Step-by-Step Protocol:

  • For each calibration standard and sample, pipette 1.0 mL into a clean autosampler vial.

  • Add 1.0 mL of the DNPH Derivatizing Solution to each vial.

  • Cap the vials, vortex thoroughly for 30 seconds.

  • Allow the reaction to proceed at room temperature for at least 1 hour, protected from light. The reaction is generally complete within this time.[12]

  • Self-Validation Step: A reagent blank must be prepared by mixing 1.0 mL of acetonitrile with 1.0 mL of the DNPH solution. This blank is crucial for identifying any potential contamination or interfering peaks from the reagents themselves.

  • Prior to injection, filter the derivatized solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.

HPLC-UV Instrument Parameters

The following parameters provide a robust starting point and should be optimized for your specific system and column.

ParameterRecommended SettingRationale
Analytical Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolution for DNPH derivatives.[5][9]
Mobile Phase A HPLC-grade WaterPolar component of the mobile phase.
Mobile Phase B HPLC-grade AcetonitrileOrganic modifier; elution strength.
Gradient Program 0-15 min: 55% B to 75% B15-16 min: 75% B to 55% B16-20 min: 55% B (re-equilibration)A gradient ensures efficient elution of the derivative while separating it from early-eluting polar impurities and the late-eluting excess DNPH.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[7][8]
Column Temperature 30 °CMaintains consistent retention times and peak shapes.[7][8]
Injection Volume 10-20 µLBalances sensitivity with the risk of column overloading.[8]
Detection Wavelength 360 nmThe λmax for most aldehyde-DNPH derivatives, ensuring maximum sensitivity.[7]

Method Performance and Validation

A validated method provides objective evidence that it is fit for its intended purpose. The following benchmarks are typical for this type of analysis.[7][14]

Validation ParameterTypical Performance SpecificationPurpose
Linearity Correlation Coefficient (R²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and detector response over a defined range.[14]
Limit of Detection (LOD) ~0.03 ng injected (S/N ratio of 3:1)The lowest amount of analyte that can be reliably distinguished from background noise.[7]
Limit of Quantification (LOQ) ~0.1 ng injected (S/N ratio of 10:1)The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[15]
Precision (%RSD) ≤ 2.0% for replicate injectionsMeasures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14]
Accuracy (% Recovery) 95 - 105%Assesses the closeness of the measured value to the true value, often tested by analyzing a spiked sample of known concentration.
Specificity Baseline resolution from other peaksConfirms that the analytical signal is solely from the analyte of interest, free from interference from other sample components or reagent artifacts.

Data Analysis and Interpretation

A successful analysis will yield a chromatogram where the this compound derivative peak is well-resolved and symmetrical. The retention time will be highly consistent between injections.

  • Calibration Curve Construction: Inject the series of derivatized calibration standards. Plot the peak area of the this compound derivative (y-axis) against the known concentration of heptaldehyde (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form of y = mx + c, where m is the slope and c is the y-intercept.

  • Sample Quantification: Inject the prepared unknown sample. Using the peak area (y) obtained for the this compound peak in the sample chromatogram, calculate the concentration (x) using the regression equation: Concentration (x) = (Peak Area (y) - Intercept (c)) / Slope (m)

Remember to account for any dilution factors introduced during sample preparation.

References

  • Method TO-11A - Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC - EPA. ([Link])

  • TO-11A Aldehydes and Ketones - Eurofins. ([Link])

  • Aldehydes/Ketones from DNPH Adsorbents by HPLC - Analytical Method. ([Link])

  • Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air - scielo.sa.cr. ([Link])

  • Aldehydes/Ketones DNPH Standard - Chromtech. ([Link])

  • Heptaldehyde Analytical Standard - High Purity & Best Price, Mumbai Supplier. ([Link])

  • Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and | PDF - Scribd. ([Link])

  • HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed. ([Link])

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - ResearchGate. ([Link])

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF FORMALDEHYDE AND ACETALDEHYDE TRACES IN DRUG SUBSTANCE | Semantic Scholar. ([Link])

  • Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods - California Air Resources Board. ([Link])

  • Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC. ([Link])

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. ([Link])

  • Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. ([Link])

  • Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. ([Link])

  • Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones - Gerstel. ([Link])

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. ([Link])

Sources

Application Note: High-Sensitivity Quantification of Heptanal in Air Samples via DNPH Derivatization and HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Principle

Heptanal is a saturated aldehyde of interest in environmental monitoring, industrial hygiene, and food science due to its distinct odor profile and role as a potential indicator of lipid peroxidation. Accurate quantification in gaseous matrices requires a sensitive and specific analytical method. This document details a robust protocol for the determination of heptanal in air, based on the principles outlined in widely recognized environmental testing methods such as U.S. EPA Method TO-11A.[1][2][3]

The core of this method is the derivatization of heptanal with 2,4-dinitrophenylhydrazine (DNPH). In an acidic environment, the carbonyl group of heptanal undergoes a nucleophilic addition-elimination reaction with DNPH to form a stable, yellow-orange heptanal-2,4-dinitrophenylhydrazone derivative.[3][4] This process converts the volatile and UV-transparent aldehyde into a non-volatile, chromophoric compound that is ideally suited for high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[5][6]

This application note provides an end-to-end workflow, from sample collection using commercially available DNPH-coated silica cartridges to final analysis, emphasizing the critical parameters and quality control measures necessary for achieving trustworthy and reproducible results.

The Chemistry: Derivatization Mechanism

The reaction between heptanal and DNPH is an acid-catalyzed condensation reaction. The lone pair of electrons on the terminal amino group of DNPH performs a nucleophilic attack on the electrophilic carbonyl carbon of heptanal. This is followed by a proton transfer and the elimination of a water molecule to form the stable hydrazone derivative, as illustrated below.[7] The presence of a strong acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic DNPH.[8]

Reaction Scheme:

Heptanal + 2,4-Dinitrophenylhydrazine (DNPH) --(H+)--> Heptanal-2,4-dinitrophenylhydrazone + H₂O

Experimental Protocol

This protocol is designed for active air sampling, where a known volume of air is drawn through a sorbent cartridge.

Required Materials and Reagents
  • Sampling Media: High-purity silica gel solid-phase extraction (SPE) cartridges coated with acidified DNPH (e.g., LpDNPH S10 style or equivalent).

  • Ozone Scrubber/Denuder: Potassium iodide (KI) or other suitable ozone-removing cartridge, to be placed upstream of the DNPH cartridge during sampling.[4]

  • Sampling Pump: Calibrated personal or environmental air sampling pump capable of maintaining a constant flow rate between 0.2 and 1.5 L/min.[6][9]

  • Calibration Device: Calibrated rotameter or electronic flowmeter for pump calibration.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Deionized water (18.2 MΩ·cm).

    • Heptanal-2,4-dinitrophenylhydrazone analytical standard.[10]

  • Apparatus:

    • 5 mL volumetric flasks.

    • 2 mL autosampler vials with septa.

    • Syringes and 0.2 µm syringe filters.[11]

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

Air Sampling Workflow
  • Pump Calibration: Calibrate the sampling pump to the desired flow rate (e.g., 1.0 L/min) using the calibration device and a representative DNPH cartridge in line. Record the pre-sampling flow rate.

  • Sampler Assembly: Remove the end caps from a fresh DNPH cartridge and an ozone denuder. Connect the outlet of the denuder to the inlet of the DNPH cartridge. The direction of airflow is critical and is typically indicated by an arrow on the cartridge.

  • Sample Collection: Connect the assembled cartridges to the sampling pump and place the sampler in the desired location. Record the start time, temperature, and atmospheric pressure. Sample a known volume of air; the total volume will depend on the expected concentration of heptanal.[9]

  • Post-Sampling: At the end of the sampling period, record the end time. Disconnect the pump and immediately recap both ends of the DNPH cartridge securely.

  • Flow Rate Verification: Re-check the flow rate of the pump. If the post-sampling flow rate differs by more than 10% from the initial rate, the sample may be invalid.

  • Field Blank: A field blank cartridge should be handled identically to the samples (uncapped, handled, and transported), but no air is drawn through it. This blank is crucial for assessing background contamination.[4]

  • Storage and Transport: Place the capped cartridge in a sealed, labeled container (e.g., an aluminized pouch) and store it at ≤4°C. Transport the sample to the laboratory for analysis, minimizing exposure to light and heat.[12]

Sample Preparation: Elution
  • Elution Setup: In a clean laboratory environment, place the sampled DNPH cartridge onto a vacuum manifold or use a syringe for manual elution.

  • Solvent Elution: Pass 5 mL of HPLC-grade acetonitrile through the cartridge at a slow, steady rate (e.g., 1-2 mL/min).

  • Volume Adjustment: Collect the eluate in a 5 mL volumetric flask and adjust the volume to the mark with acetonitrile. Mix thoroughly.[11]

  • Filtration: Filter a portion of the eluate through a 0.2 µm syringe filter into a 2 mL autosampler vial. Cap the vial immediately.

  • Storage: The prepared sample is now ready for HPLC analysis. If not analyzed immediately, store the vial at ≤4°C.

HPLC Analysis
  • Calibration: Prepare a series of calibration standards by diluting the heptanal-2,4-dinitrophenylhydrazone stock solution with acetonitrile to concentrations that bracket the expected sample range.[12] Analyze these standards to generate a calibration curve.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1.

  • Analysis Sequence: Run the calibration standards first, followed by the field blank and then the air samples. A mid-level calibration check standard should be run periodically to verify instrument stability.

  • Identification and Quantification: Identify the heptanal-DNPH derivative peak in the sample chromatogram by comparing its retention time to that of the analytical standard. Quantify the peak area against the calibration curve.

Visualization of the Workflow

The entire process from sample collection to data analysis is a sequential workflow designed to ensure sample integrity and analytical accuracy.

Derivatization_Protocol cluster_sampling Field Sampling cluster_lab Laboratory Analysis cluster_data Data Processing A Assemble Train: Pump → Denuder → DNPH Cartridge C Collect Air Sample (Known Volume) A->C B Calibrate Pump Flow Rate B->A E Cap, Store & Transport (≤4°C) C->E D Collect Field Blank D->E F Elute Cartridge (5 mL Acetonitrile) E->F Sample Receipt G Filter Eluate (0.2 µm) F->G H Analyze by HPLC-UV G->H J Quantify Heptanal-DNPH Peak H->J Chromatogram I Generate Calibration Curve I->J K Calculate Air Concentration (Blank Corrected) J->K

Caption: Workflow for Heptanal-DNPH Analysis.

Data and Quality Control

Effective quality control is essential for validating the results. Key quantitative parameters for the method are summarized below.

Table 1: Summary of Key Experimental and Analytical Parameters

ParameterRecommended Value / ConditionRationale & Citation
Sampling
Sampling Flow Rate0.2 - 1.5 L/minEnsures efficient capture of carbonyls without breakthrough. Flow rate is dependent on expected concentration.[9]
Total Air Volume20 - 100 LDependent on the desired detection limit and expected ambient concentration.
Ozone ScrubberRequired for ambient airOzone degrades both DNPH and the formed derivatives, causing negative bias in results.[4]
Sample Preparation
Elution SolventAcetonitrile (HPLC Grade)Efficiently desorbs the hydrazone derivatives from the silica sorbent and is compatible with RP-HPLC.[6]
Elution Volume5.0 mLA standardized volume is critical for accurate final concentration calculations.[11]
HPLC Analysis
HPLC ColumnC18 Reversed-Phase (e.g., 4.6x250mm, 5µm)Provides good separation for a wide range of carbonyl-DNPH derivatives.[6]
Mobile PhaseAcetonitrile / Water GradientA gradient elution is often required to separate multiple carbonyl derivatives. A typical starting point is 60:40 ACN:H₂O.[6][13]
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal separation efficiency.[6]
Injection Volume10 - 20 µLA consistent volume must be injected for all standards and samples.[6]
Detection Wavelength360 nmThis is the wavelength of maximum absorbance for most DNPH derivatives, ensuring high sensitivity.[3][14]
Quality Control
Field Blank< 10% of sample concentrationAssesses contamination from handling, transport, and storage.[4]
Calibration Curve (r²)≥ 0.995Ensures a linear relationship between detector response and concentration.[5]
Method Detection LimitAnalyte & System DependentMust be determined experimentally according to established procedures (e.g., EPA guidelines).[12]

Conclusion

This protocol provides a detailed, scientifically-grounded framework for the reliable quantification of heptanal in air samples. By adhering to the principles of active sampling onto DNPH-coated cartridges, followed by solvent elution and HPLC-UV analysis, researchers can achieve high sensitivity and accuracy. The inclusion of an ozone scrubber, proper handling of field blanks, and rigorous calibration are non-negotiable steps for ensuring the trustworthiness of the data. This method is not only applicable to heptanal but can be adapted for the simultaneous analysis of a wide range of airborne aldehydes and ketones.[2][15]

References

  • Workman, G. S., & Steger, J. (1996). Field Validation of the DNPH Method for Aldehydes and Ketones Project Summary.
  • Parmar, S. S., Heeb, E., & Davidson, A. Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board.
  • Chromtech. Aldehyde/Ketone DNPH Analysis.
  • ASTM International. (2003). Standard Test Method for Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology). ASTM D5197-03.
  • U.S. Environmental Protection Agency. (1999).
  • ALS Europe. (2023). Analysis of Formaldehyde and Carbonyl Compounds in Ambient Air. EnviroMail Europe, Issue 4.
  • Dicsa. Sample Collection and Analysis of Carbonyls.
  • U.S. Environmental Protection Agency. (1999). Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air. EPA-625/R-96/010b.
  • Atmospheric Analysis & Consulting, Inc.
  • U.S. Environmental Protection Agency. (1996).
  • Sigma-Aldrich. Sampling of Carbonyls: A Sampling Media Perspective.
  • U.S. Environmental Protection Agency. Field Validation of the Dnph Method for Aldehydes and Ketones : Final Report.
  • GERSTEL, Inc. (2014). Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones.
  • Uchiyama, S., Ando, M., & Aoyagi, S. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.
  • Formacare.
  • Sigma-Aldrich. Heptanal 2,4-dinitrophenylhydrazone analytical standard.
  • Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
  • Grote, M., et al. (2013). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their isomers by HPLC.
  • Fu, R., Cao, M., & Wang, Y. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent Technologies.
  • Agilent Technologies.
  • Supelco. New! DSD-DNPH Passive Sampling Device.
  • Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Occupational Safety and Health Administration. (2005). Formaldehyde (Diffusive Samplers). OSHA Method 1007.
  • Marten, S., & Naguschewski, M. (2020). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER.
  • Mesquita, C. S., et al. (2018). Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay. PubMed.
  • United Chemical Technologies.

Sources

Preparation of heptaldehyde-dnph calibration standards for HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of Heptaldehyde-DNPH Calibration Standards for HPLC-UV Analysis

Introduction & Mechanistic Causality

Heptanal (heptaldehyde) is a critical volatile aliphatic aldehyde, frequently monitored as a biomarker for lipid peroxidation in edible oils, oxidative stress in biological matrices, and as a volatile organic compound (VOC) in environmental air quality assessments. Because unmodified aliphatic aldehydes lack a strong chromophore, direct UV detection is highly insensitive.

To resolve this, analytical workflows employ 2,4-dinitrophenylhydrazine (DNPH) derivatization. The derivatization relies on an acid-catalyzed nucleophilic addition-elimination reaction. The primary amine of DNPH attacks the electrophilic carbonyl carbon of heptanal, followed by the elimination of a water molecule to yield heptanal-2,4-dinitrophenylhydrazone (this compound).

The Analytical Causality: This covalent modification tags the heptanal molecule with a highly conjugated dinitrophenyl aromatic ring system. This shifts the maximum absorbance wavelength (


) to 360 nm, completely removing background interference from native biological or environmental matrices that typically absorb in the lower UV range (210–254 nm), thereby drastically improving the Limit of Detection (LOD) [1].

Strategic Standard Selection (Expert Insight)

Why use a pre-synthesized this compound solid rather than derivatizing neat heptanal for calibration? Derivatization reactions in complex matrices rarely reach 100% stoichiometric yield due to competitive side reactions and moisture interference. If calibration standards are prepared by derivatizing neat heptanal, any incomplete reaction directly introduces a systematic negative bias into the calibration curve. By utilizing a certified, pre-synthesized this compound reference standard, we decouple the calibration accuracy from derivatization kinetics, establishing a mathematically true analytical baseline as mandated by [2].

Materials and Reagents

  • This compound Analytical Standard: Solid reference material, purity

    
     98.5% (CAS: 2074-05-7) [3].
    
  • Acetonitrile (ACN): HPLC-grade, strictly carbonyl-free. Standard ACN often contains trace formaldehyde or acetaldehyde, which skews baseline integration.

  • Water: Ultrapure (18.2 M

    
    cm), LC-MS grade.
    
  • Volumetric Flasks: Class A Amber glass (10 mL, 100 mL). Causality: DNPH derivatives are highly photosensitive. Exposure to ambient laboratory light induces photochemical degradation of the nitro groups, compromising standard integrity. Amber glass is non-negotiable.

  • Analytical Balance: Calibrated to 0.01 mg readability.

Experimental Workflow

G N1 This compound Solid Reference Standard N2 Primary Stock Solution (1000 µg/mL in ACN) N1->N2 Dissolve in Carbonyl-Free ACN (Amber Flask) N3 Intermediate Standard (10 µg/mL in ACN) N2->N3 1:100 Volumetric Dilution N4 Working Calibration Standards (0.1 - 5.0 µg/mL) N3->N4 Serial Dilution (See Table 1) N5 HPLC-UV Analysis (C18 Column, 360 nm) N4->N5 10 µL Injection N6 Data Processing (Calibration Curve & QC) N5->N6 Peak Area Integration

Workflow for the preparation and HPLC-UV analysis of this compound calibration standards.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1000 µg/mL)
  • Equilibration: Allow the solid this compound reference standard to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 10.00 mg of this compound solid into a clean, static-free weigh boat.

  • Transfer & Dissolution: Quantitatively transfer the solid into a 10 mL Class A amber volumetric flask. Rinse the weigh boat three times with 1 mL of carbonyl-free acetonitrile, transferring the rinsate to the flask to ensure zero mass loss.

  • Volume Adjustment: Swirl gently to dissolve the solid completely. Dilute to the meniscus mark with acetonitrile. Invert 10 times to ensure homogeneity.

  • Storage: Label as "this compound Primary Stock, 1000 µg/mL". Store at -20°C. (Note: This stock is stable for up to 6 months if strictly protected from light and moisture).

Protocol B: Preparation of Intermediate Standard (10 µg/mL)
  • Pipette exactly 100 µL of the 1000 µg/mL Primary Stock Solution into a 10 mL amber volumetric flask.

  • Dilute to volume with carbonyl-free acetonitrile and mix thoroughly.

Protocol C: Preparation of Working Calibration Standards

Prepare the working standards daily by diluting the 10 µg/mL intermediate standard with carbonyl-free acetonitrile directly into 2 mL amber HPLC autosampler vials.

Table 1: Preparation of Working Calibration Standards

Standard LevelVol. of 10 µg/mL Intermediate (µL)Vol. of Carbonyl-Free ACN (µL)Final Volume (µL)Final Concentration (µg/mL)
Level 1 (LOQ)1099010000.10
Level 22597510000.25
Level 35095010000.50
Level 410090010001.00
Level 525075010002.50
Level 650050010005.00

HPLC Analytical Parameters

To achieve baseline resolution of this compound from other potential aldehyde-DNPH derivatives (e.g., hexanal, octanal), a reversed-phase gradient method is required [4]. The hydrophobic heptyl chain interacts strongly with the non-polar C18 stationary phase, necessitating a high percentage of organic modifier (acetonitrile) to elute the compound efficiently.

  • Analytical Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C (Maintains reproducible retention times and reduces column backpressure).

  • Detection: UV/Vis Diode Array Detector (DAD) set to 360 nm .

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

Table 2: HPLC Mobile Phase Gradient Program

Time (min)Mobile Phase A (Ultrapure Water) %Mobile Phase B (Acetonitrile) %Elution Profile
0.04060Initial hold
15.02080Linear gradient
20.00100Column flush
25.00100Isocratic hold
26.04060Return to initial
30.04060Column re-equilibration

Quality Control & System Validation (Self-Validating System)

To ensure the protocol operates as a self-validating system, the following Quality Control (QC) criteria must be strictly met before analyzing unknown samples, in accordance with [5]:

  • Method Blank Validation: Inject pure carbonyl-free acetonitrile before the calibration curve. The peak area at the specific retention time of this compound must be less than 1/10th of the Level 1 (0.1 µg/mL) standard. Causality: If the peak is higher, the acetonitrile is contaminated with trace carbonyls and must be discarded.

  • Linearity Acceptance: Plot the peak area against the standard concentration. The linear regression coefficient (

    
    ) must be 
    
    
    
    0.999.
  • Continuing Calibration Verification (CCV): Inject the Level 4 (1.0 µg/mL) standard after every 10 sample injections. The calculated concentration must fall within 90%–110% of the theoretical value. Causality: Failure indicates system drift, UV lamp degradation, or standard photodegradation, requiring immediate recalibration.

References

  • Title: Application of Calcium Alginate Spheres Modified with 2,4-Dinitrophenylhydrazine During the Determination of Fatty Aldehydes in Edible Oils by HPLC-DAD Source: MDPI Molecules URL: [Link]

  • Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Rapid HPLC–MS/MS Detection of Aliphatic Aldehyde Formation in Four Vegetable Oils from Different Frying Processes Source: Journal of Agricultural and Food Chemistry (via ResearchGate) URL: [Link]

  • Title: Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC Source: U.S. Environmental Protection Agency (EPA) AMTIC URL: [Link]

Application Note: Solid Phase Extraction (SPE) of Heptaldehyde-DNPH from Water

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solid phase extraction (SPE) of heptaldehyde from aqueous matrices. Heptaldehyde, a volatile organic compound, is first converted to a stable, non-volatile 2,4-dinitrophenylhydrazone (DNPH) derivative. This derivative is then efficiently extracted and concentrated from the water sample using a reversed-phase C18 SPE cartridge. The protocol detailed herein is based on established principles outlined in U.S. EPA methods and is intended for researchers, scientists, and analysts in environmental monitoring and chemical analysis fields. We will delve into the chemical principles, provide a step-by-step experimental protocol, and offer guidance on data interpretation and troubleshooting.

Introduction & Principle

Heptaldehyde (also known as heptanal) is a seven-carbon aldehyde that can be found in various environmental and industrial samples. Due to the potential health effects of carbonyl compounds, their monitoring in sources like drinking water is crucial.[1] Direct analysis of volatile aldehydes in water is challenging due to their high volatility and low concentrations.

To overcome these challenges, a derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed. In an acidic medium, the carbonyl group of heptaldehyde reacts with DNPH to form a stable, non-volatile heptaldehyde-2,4-dinitrophenylhydrazone derivative.[2][3] This derivative has strong ultraviolet (UV) absorbance, making it ideal for detection by High-Performance Liquid Chromatography (HPLC) with a UV detector.[2][4]

Following derivatization, Solid Phase Extraction (SPE) is used to isolate and concentrate the heptaldehyde-DNPH derivative from the aqueous sample.[5] SPE offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation.[5] The method described here utilizes a reversed-phase C18 sorbent. The nonpolar C18 stationary phase effectively retains the relatively nonpolar DNPH derivative from the polar water matrix through hydrophobic interactions. The retained analyte is then eluted with a small volume of a strong organic solvent, providing a concentrated, clean extract ready for final analysis.[4][6]

Chemical Derivatization of Heptaldehyde

The foundational step of this protocol is the acid-catalyzed nucleophilic addition reaction between heptaldehyde and DNPH. The acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the DNPH molecule. This is followed by dehydration to yield the stable hydrazone.[3]

Caption: Acid-catalyzed derivatization of heptaldehyde with DNPH.

Apparatus, Reagents, and Materials
3.1. Apparatus
  • Glassware: 250 mL Erlenmeyer flasks, 10 mL volumetric flasks, pipettes. All glassware must be scrupulously cleaned with detergent, rinsed with tap and reagent water, and then oven-dried at 130°C to prevent contamination.[4][7]

  • SPE Manifold: 12 or 24-port vacuum manifold.

  • Heated Orbital Shaker or Water Bath: Capable of maintaining 40°C ± 2°C.[4][6]

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • HPLC System: With UV detector capable of monitoring at 360 nm.[4][6]

3.2. Reagents & Materials
Reagent/MaterialGradePurpose
Reagent WaterOrganic-free / HPLC gradeSample blanks, reagent prep
2,4-Dinitrophenylhydrazine (DNPH)Reagent grade, purifiedDerivatizing agent
Acetonitrile (ACN)HPLC gradeElution solvent, standard prep
EthanolReagent gradeAlternative elution solvent
Hydrochloric Acid (HCl)Concentrated, ACS gradepH adjustment
Citrate BufferN/ABuffer for derivatization
C18 SPE Cartridgese.g., 500 mg / 6 mLAnalyte extraction
Syringe Filters0.45 µm PTFE or similarFinal extract filtration

Note: Solvents like acetone or methanol should not be used for rinsing glassware as they can react with DNPH and cause interferences.[6][8]

Detailed Experimental Protocol

This protocol is adapted from the principles of U.S. EPA Methods 554 and 8315A.[4][6][7]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample 1. Collect 100 mL Aqueous Sample Buffer 2. Add Citrate Buffer Adjust pH to 3.0 Sample->Buffer Deriv 3. Add DNPH Reagent Incubate at 40°C for 1 hr Buffer->Deriv Load 5. Load Sample (~10 mL/min) Deriv->Load Condition 4. Condition SPE Cartridge (Methanol -> Reagent Water) Condition->Load Wash 6. Wash Cartridge (Reagent Water) Load->Wash Dry 7. Dry Sorbent (Vacuum) Wash->Dry Elute 8. Elute with Acetonitrile (~2 mL/min) Dry->Elute Collect 9. Collect Eluate in 10 mL Flask Elute->Collect Finalize 10. Adjust to Volume Filter & Transfer to Vial Collect->Finalize HPLC 11. Analyze by HPLC-UV at 360 nm Finalize->HPLC

Caption: Overall workflow for SPE of this compound from water.

Step 1: Sample Collection and Preservation

When sampling from a tap, flush the system for 2-5 minutes until the water temperature stabilizes.[4] Collect approximately 100 mL of sample. If residual chlorine is present, it must be quenched at the time of collection. Samples should be derivatized and extracted within three days of collection.[4]

Step 2: Derivatization
  • Transfer a 100 mL aliquot of the water sample into a clean 250 mL Erlenmeyer flask.[6]

  • Add 4 mL of citrate buffer. Adjust the sample pH to 3.0 ± 0.1 using 6M HCl.[6][7] Causality: The derivatization reaction is acid-catalyzed; pH 3 provides the optimal environment for the reaction to proceed efficiently without degrading the newly formed hydrazones.[3]

  • Add 6 mL of the DNPH reagent to the flask.[6][7]

  • Seal the flask and place it in a heated orbital shaker or water bath at 40°C for one hour to ensure complete derivatization.[4][6][7]

Step 3: Solid Phase Extraction
  • Cartridge Conditioning:

    • Place a C18 SPE cartridge (e.g., 500 mg, 6 mL) onto the vacuum manifold.

    • Wash the cartridge with 10 mL of acetonitrile (or methanol). Do not let the sorbent go dry.[9]

    • Equilibrate the cartridge with 10 mL of reagent water, leaving a thin layer of water above the sorbent bed. Causality: The initial organic solvent wash (conditioning) solvates the C18 hydrocarbon chains, activating the sorbent for reversed-phase retention. The subsequent water wash (equilibration) prepares the sorbent to receive an aqueous sample, preventing analyte breakthrough.[9]

  • Sample Loading:

    • Load the entire 100 mL derivatized sample onto the cartridge.

    • Apply a gentle vacuum to achieve a flow rate of approximately 10-15 mL/min. A flow rate that is too high can lead to poor retention and low recovery.[10]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove salts and other polar impurities.

    • Dry the cartridge thoroughly under full vacuum for 10-20 minutes. Causality: This drying step is critical. It removes residual water from the sorbent bed, which can interfere with the subsequent elution step and lead to lower analyte recovery.[11]

  • Elution:

    • Place a 10 mL volumetric collection flask under the cartridge spout.

    • Add 5 mL of acetonitrile to the cartridge. Allow it to soak the sorbent for 1 minute without vacuum.

    • Apply a gentle vacuum to slowly elute the this compound derivative, at a flow rate of about 1-2 mL/min, into the collection flask.[12]

    • Add a second 4-5 mL aliquot of acetonitrile and repeat the elution.

    • Bring the final volume in the flask to exactly 10 mL with acetonitrile.[8] Causality: Acetonitrile is a strong organic solvent that disrupts the hydrophobic interactions between the this compound derivative and the C18 sorbent, effectively eluting the analyte. Ethanol can also be used as a less toxic alternative.[4][13]

Analysis and Expected Performance

The collected eluate is now ready for analysis by HPLC-UV. A reversed-phase C18 column is typically used for the separation of DNPH derivatives.[14][15]

  • HPLC Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm[14][16]

    • Mobile Phase: Acetonitrile/Water gradient[1][17]

    • Flow Rate: 1.0 - 1.5 mL/min[1][15]

    • Detection: UV at 360 nm[4][6][15]

    • Injection Volume: 20 µL[1][15]

Expected Performance Data

The performance of the method should be validated by analyzing laboratory control samples (LCS) and matrix spikes.

ParameterTypical ValueSource
Recovery>85%[18]
Precision (RSD)<10%[18]
Method Detection Limit (MDL)Analyte-specific, typically low µg/L[13]
Linearity (r²)>0.999[2][16]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Sorbent dried out before sample loading.Re-condition and re-equilibrate the cartridge. Ensure a layer of equilibration solvent remains on top of the sorbent before loading.[12]
Sample loading flow rate too high. Decrease the vacuum to achieve a slower, drop-wise flow (~10 mL/min). This allows for sufficient interaction time between the analyte and the sorbent.[10]
Elution solvent too weak or volume too low. Ensure the elution solvent (acetonitrile) is of high purity. Increase the elution volume in small increments or try a stronger solvent if necessary.[12]
Incomplete derivatization. Verify the pH of the sample is 3.0 ± 0.1 before adding DNPH. Ensure the incubation temperature (40°C) and time (1 hour) are accurate.
Poor Reproducibility Inconsistent flow rates. Use a vacuum manifold with flow control valves to ensure consistent flow rates across all samples.
Variable sorbent drying. Apply a consistent and adequate drying time under full vacuum for all cartridges.[11]
Cartridge overloading. If analyte concentrations are very high, dilute the sample or use a cartridge with a larger sorbent mass.[10]
High Background / Interferences Contaminated reagents or glassware. Use HPLC-grade solvents and high-purity water. Ensure glassware is meticulously cleaned and not rinsed with interfering solvents like acetone.[4][6]
Carryover from SPE manifold. Clean the manifold ports thoroughly between samples.
Contaminated DNPH reagent. DNPH reagent can contain background levels of carbonyls. Run a reagent blank by derivatizing and extracting reagent water to assess background levels.[7]
References
  • Eichelberger, J.W., & Bashe, W.J. (1992). Method 554: Determination of Carbonyl Compounds In Drinking Water by Dinitrophenylhydrazine Derivatization and High Performance Liquid Chromatography. U.S. EPA Office of Research and Development. [Link]

  • U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846. [Link]

  • Waters Corporation. (2008). EPA Method 554.0 Determination of Carbonyl Compounds in Drinking Water by Dinitrophenylhydrazine Derivatization and High Performance Liquid Chromatography. [Link]

  • U.S. EPA. Method 554: Determination of Carbonyl Compounds in Drinking Water by Dinitrophenylhydrazine Derivatization and High Performance Liquid Chromatography. [Link]

  • Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. [Link]

  • Shimadzu. (2018). Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. [Link]

  • KNAUER. (2020). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link]

  • Welch Materials. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • GERSTEL, Inc. Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. [Link]

  • ResearchGate. (2025). Analysis of Hexanal and Heptanal in Human Blood by Simultaneous Derivatization and Dispersive Liquid–Liquid Microextraction then LC–APCI–MS–MS. [Link]

  • LCGC International. (2022). The Most Common Mistakes in Solid-Phase Extraction. [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Technology Networks. Automated Solid Phase Extraction and Concentration for Emerging Contaminants in Drinking Water. [Link]

  • California Air Resources Board. Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. [Link]

  • Waters Corporation. Waters Sep-Pak DNPH-Silica Cartridge Care and Use Manual. [Link]

  • LCGC International. (2022). Fast Separation of Dinitrophenylhydrazine Derivatives of Aldehydes and Ketones Determined by CARB Method 1004 and EPA Method TO-11. [Link]

  • PubMed. (2011). Improved solid-phase extraction/micellar procedure for the derivatization/preconcentration of benzaldehyde and methyl derivatives from water samples. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • Agilent Technologies. Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]

  • Agilent Technologies. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]

Sources

Troubleshooting & Optimization

Separating heptaldehyde-dnph from hexanal-dnph peaks in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Separation of Carbonyl-DNPH Derivatives

Subject: Resolution of Hexanal-DNPH and Heptaldehyde-DNPH Critical Pairs Ticket ID: #DNPH-C6C7-RES Assigned Specialist: Senior Application Scientist, Separation Science Division

Executive Summary

You are encountering co-elution or poor resolution (


) between Hexanal-DNPH  (C6) and This compound  (C7). As these are homologous linear aldehydes differing by only one methylene (

) unit, they possess very similar hydrophobicity (logP).

Standard C18 methods often fail to separate these significantly if the gradient slope is too steep or if the mobile phase lacks "methylene selectivity." This guide provides a self-validating troubleshooting workflow to resolve this critical pair.

Part 1: The Science of Separation (The "Why")

To separate homologs, you must maximize Selectivity (


) , not just Efficiency (

).
  • Methylene Selectivity: Methanol (MeOH) is superior to Acetonitrile (ACN) for separating homologs. ACN coordinates with the DNPH ring (

    
     interactions), often masking the subtle differences in the alkyl tail. MeOH, being a protic solvent, forces the alkyl chains to interact more strongly with the C18 stationary phase, enhancing the separation based on carbon number.
    
  • Thermodynamics: Lower temperatures favor the separation of structural homologs. The enthalpy of adsorption (

    
    ) differs slightly per 
    
    
    
    group; lower temperatures magnify this difference.
  • Stationary Phase: While standard C18 works, high-density C18 bonding (carbon load >18%) or specialized "Acclaim Carbonyl" phases provide the necessary phase ratio to differentiate C6 from C7.

Part 2: Troubleshooting Guide (FAQ Format)

Q1: My peaks are merging. Should I change my column or my mobile phase first?

Answer: Change the Mobile Phase first. It is the most powerful lever for selectivity.

  • The Fix: If you are using 100% Acetonitrile as the organic modifier, switch to a binary mixture or pure Methanol.

  • The "Golden" Modifier: Tetrahydrofuran (THF).[1] Adding 5-10% THF to your mobile phase can drastically alter the solvation of the DNPH rings.

  • Protocol: Switch from Water/ACN to Water/Methanol. If resolution is still poor, use a ternary mix: Water / ACN / THF (e.g., 60 / 30 / 10).

Q2: I see extra peaks near my analytes. Are these impurities?

Answer: Likely not. These are often Geometric Isomers .

  • The Cause: The DNPH derivatization reaction forms both syn- (E) and anti- (Z) isomers.[1]

  • The Behavior: For smaller aldehydes (like acetaldehyde), these isomers often split into two distinct peaks. For larger aldehydes (Hexanal/Heptanal), they usually co-elute as one peak but can cause peak broadening or "shoulders."

  • Validation: If the ratio of the two peaks is constant regardless of concentration, they are isomers. Do not try to integrate them separately; sum their areas.

Q3: What is the optimal column temperature?

Answer: Keep it low.

  • Recommendation:

    
     to 
    
    
    
    .
  • Why: Running at

    
     (common for speed) reduces the retention factor (
    
    
    
    ) and collapses the separation of homologs.

Part 3: Validated Experimental Protocol

This protocol is derived from EPA Method 8315A but optimized for modern high-efficiency columns to ensure C6/C7 resolution.

Instrument Parameters
ParameterSetting
Column High-Density C18 (e.g., Zorbax Eclipse Plus C18 or Waters SunFire)
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µm
Wavelength 360 nm (UV/Vis or DAD)
Flow Rate 1.0 - 1.2 mL/min
Temperature 30°C (Strictly controlled)
Injection 10 - 20 µL
Optimized Gradient (Methanol-Driven)

Note: This gradient prioritizes resolution over speed.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Methanol / Acetonitrile (75:25 v/v) — The small amount of ACN keeps pressure lower than pure MeOH.

Time (min)% Mobile Phase BEvent
0.0 60%Initial Isocratic Hold (Focusing)
2.0 60%End Hold
25.0 100%Linear Ramp (Elutes C6 ~14 min, C7 ~16 min)
30.0 100%Wash
30.1 60%Re-equilibration
38.0 60%Ready for next injection

Part 4: Logic & Workflow Visualizations

Figure 1: Troubleshooting Logic Tree for Critical Pair Resolution

This decision tree guides you through the physical adjustments required when


.

TroubleshootingLogic Start Start: C6/C7 Co-elution (Rs < 1.5) CheckSolvent Check Mobile Phase Organic Modifier Start->CheckSolvent IsACN Is it 100% Acetonitrile? CheckSolvent->IsACN SwitchMeOH Action: Switch to Methanol (Increases Methylene Selectivity) IsACN->SwitchMeOH Yes CheckTemp Check Column Temperature IsACN->CheckTemp No (Already MeOH) SwitchMeOH->CheckTemp IsHighTemp Is Temp > 35°C? CheckTemp->IsHighTemp LowerTemp Action: Lower to 25-30°C (Increases Retention k) IsHighTemp->LowerTemp Yes CheckGradient Check Gradient Slope IsHighTemp->CheckGradient No LowerTemp->CheckGradient FlattenGradient Action: Decrease Slope (e.g., 2% B/min change) CheckGradient->FlattenGradient CheckColumn Check Column Chemistry FlattenGradient->CheckColumn ChangeColumn Action: Switch to High Carbon Load C18 or Phenyl-Hexyl CheckColumn->ChangeColumn Success Resolution Achieved (Rs > 1.5) ChangeColumn->Success

Caption: Step-by-step logic for resolving homologous aldehyde critical pairs in HPLC.

Figure 2: Derivatization & Elution Workflow

Understanding the sample prep is critical to ensure the peaks you see are actually the target analytes.

Workflow Aldehydes Sample: Hexanal (C6) + Heptanal (C7) Reaction Reaction: Nucleophilic Addition-Elimination Aldehydes->Reaction Reagent Reagent: DNPH + Acid Catalyst Reagent->Reaction Derivatives Derivatives: Hydrazones (UV Active @ 360nm) Reaction->Derivatives - H2O Separation HPLC Separation: Hydrophobic Interaction (C18) Derivatives->Separation Detection Detection: Hexanal-DNPH (Earlier) Heptanal-DNPH (Later) Separation->Detection Elution Order

Caption: Reaction pathway and elution order. Hexanal elutes before Heptanal due to shorter alkyl chain.

References

  • US EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[2][3][4] SW-846.[4][5]

  • Agilent Technologies. (2020). Analysis of DNPH-Derivatized Aldehydes and Ketones. Application Note 5990-5567EN.

  • Waters Corporation. (2012). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Application Note 720002959EN.

  • Restek Corporation. (2002). Fast, Sensitive LC Analysis of Carbonyls in Air.[5] Application Note.

Sources

Technical Support Center: Troubleshooting Heptaldehyde-DNPH Derivatization and Excess Reagent Removal

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Last Updated: March 4, 2026

Introduction & Mechanistic Overview

Heptaldehyde (heptanal) is a critical seven-carbon aliphatic aldehyde frequently monitored as a biomarker for lipid peroxidation and utilized as an intermediate in drug development[1]. To achieve necessary trace detection limits via High-Performance Liquid Chromatography (HPLC-UV) or LC-MS/MS, heptaldehyde is derivatized with 2,4-Dinitrophenylhydrazine (DNPH)[2].

Because the derivatization kinetics for trace aldehydes are slow, DNPH must be added in massive molar excess. However, this excess reagent creates a severe analytical bottleneck, masking target peaks and degrading instrumentation. This technical guide provides field-proven troubleshooting strategies to isolate the heptaldehyde-hydrazone derivative while successfully eliminating unreacted DNPH.

Derivatization & Cleanup Workflow

G N1 Heptaldehyde Sample + Excess DNPH Reagent N2 Acidic Derivatization (40°C, 1 hr) N1->N2 N3 Cleanup Strategy Selection N2->N3 N4 Solid-Phase Extraction (C18) Hydrophobic Partitioning N3->N4 EPA 8315A N5 Cation-Exchange Scavenging Ionic Binding of DNPH N3->N5 High-Throughput N6 Wash: 15% Acetonitrile (Removes Free DNPH) N4->N6 N7 Filtration (0.22 µm) (Traps Resin-Bound DNPH) N5->N7 N8 Elution: 100% Ethanol (Recovers C7-Hydrazone) N6->N8 N9 HPLC-UV/MS Analysis (Interference-Free) N7->N9 N8->N9

Caption: Workflow for heptaldehyde derivatization and excess DNPH removal via SPE or scavenging.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does unreacted DNPH cause such severe chromatographic interference during heptaldehyde analysis?

Causality: DNPH and the resulting heptaldehyde-2,4-dinitrophenylhydrazone both share the exact same chromophore, absorbing strongly at ~360 nm[3]. While heptaldehyde’s lipophilic C7 aliphatic chain causes its derivative to elute later than short-chain aldehydes (like formaldehyde), the massive concentration of unreacted DNPH overloads the column. This results in a massive solvent front, baseline drift, and co-elution with early-eluting analytes. In mass spectrometry (LC-MS/MS), this reagent overload causes severe ion suppression[2]. Furthermore, repeated injections of high-concentration DNPH permanently degrade the stationary phase of analytical columns and inlet liners[4].

Q2: What is the field-proven protocol for removing excess DNPH using Solid-Phase Extraction (SPE)?

Self-Validating Protocol: C18 Solid-Phase Extraction is the regulatory gold standard, adapted from EPA Method 8315A[5].

Step-by-Step Methodology:

  • Cartridge Conditioning: Mount a 2 g C18 SPE cartridge on a vacuum manifold. Pass 10 mL of HPLC-grade acetonitrile to activate the sorbent, followed immediately by 10 mL of 0.1 M citrate buffer (pH 3.0) to equilibrate. Do not let the bed dry.

  • Sample Loading: Quantitatively transfer the acidic derivatized sample into the cartridge reservoir. Apply a gentle vacuum to achieve a flow rate of 3–5 mL/min. The highly lipophilic heptaldehyde-hydrazone partitions strongly into the C18 stationary phase.

  • Selective Washing (Critical Step): Wash the cartridge with 10 mL of a 15% aqueous acetonitrile solution. Causality: Unreacted DNPH is significantly more polar than the C7-aliphatic hydrazone. The 15% organic modifier is precisely calibrated to disrupt the weak hydrophobic interactions of free DNPH without breaking through the tightly bound heptaldehyde derivative[6].

  • Drying: Apply full vacuum for 1 minute to remove residual aqueous buffer.

  • Target Elution: Place a clean 10 mL volumetric flask under the manifold. Elute the purified heptaldehyde-2,4-dinitrophenylhydrazone using 9 mL of absolute ethanol (or 100% acetonitrile)[5].

  • Reconstitution: Bring the flask to exactly 10 mL with the elution solvent, mix thoroughly, and transfer an aliquot to an autosampler vial.

Self-Validation Check: Inject a processed reagent blank (DNPH + buffer, no heptaldehyde). The chromatogram at 360 nm must demonstrate a >95% reduction in the DNPH solvent front area compared to an unprocessed blank[3].

Q3: How do I troubleshoot poor heptaldehyde-DNPH recovery during SPE cleanup?

Causality: Poor recovery of this compound (expected >85%) typically stems from either breakthrough during the wash phase or incomplete desorption during elution.

  • Issue 1: Wash solvent is too strong. If the wash step exceeds 20% acetonitrile, the heptaldehyde derivative may begin to prematurely elute alongside the unreacted DNPH. Ensure the wash solution is strictly capped at 15% acetonitrile[6].

  • Issue 2: Incomplete elution. Ethanol is standard for EPA 8315A[5], but it might not fully desorb the highly hydrophobic C7-hydrazone from a heavily loaded 2 g C18 bed. Solution: Switch the elution solvent to 100% acetonitrile or an acetonitrile/ethyl acetate blend to improve desorption kinetics[1].

Q4: Are there alternative methods to SPE for scavenging unreacted DNPH?

Yes. Chemical scavenging using cation-exchange resins is highly effective and eliminates the need for vacuum manifolds, making it ideal for high-throughput LC-MS/MS or GC-FID workflows[7].

Mechanism: DNPH contains a basic secondary amine group that becomes protonated in acidic media, whereas the resulting heptaldehyde-hydrazone remains neutral. Adding a strong acid cation-exchange resin (e.g., Dowex 50W-X8) ionically sequesters the unreacted DNPH, allowing it to be physically filtered out[8].

Step-by-Step Methodology:

  • Resin Preparation: Pre-wash 1.0 g of Dowex 50W-X8 resin (H+ form, 50-100 mesh) with 10 mL of HPLC-grade water, followed by 10 mL of acetonitrile. Dry under vacuum.

  • Scavenging Reaction: Immediately following the 1-hour derivatization of heptaldehyde at 40°C, add 0.5 g of the prepared resin directly into the reaction vial.

  • Agitation: Seal the vial and place it on an orbital shaker at 300 rpm for 15 minutes at room temperature. Causality: Continuous agitation maximizes the collision frequency between the soluble protonated DNPH and the solid-phase sulfonic acid sites.

  • Filtration: Draw the mixture into a glass syringe and pass it through a 0.22 µm PTFE syringe filter into an autosampler vial. The resin, now covalently holding the excess DNPH, is trapped by the filter[7].

Self-Validation Check: The resulting filtrate should shift from a deep, opaque yellow/orange to a pale, translucent yellow, visually confirming the removal of the massive DNPH excess prior to injection.

Quantitative Comparison of Cleanup Strategies

Cleanup StrategyHeptaldehyde Recovery (%)Excess DNPH Removal (%)Processing TimeRelative CostPrimary MechanismBest Use Case
C18 SPE (EPA 8315A) 85 – 95%> 90%~20 minsMediumHydrophobic PartitioningStandard regulatory compliance (HPLC-UV)
Cation-Exchange Resin 90 – 98%> 99%~15 minsLowIonic BindingHigh-throughput LC-MS/MS (prevents ion suppression)
Liquid-Liquid Extraction 75 – 85%~ 70%~30 minsLowPhase SolubilityComplex, emulsion-prone biological matrices
Magnetic Nanoparticles 92 – 99%> 95%~10 minsHighSurface AdsorptionTrace biomarker analysis in urine/blood

References

  • Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)
  • Source: researchgate.
  • Source: unitedchem.
  • Source: labrulez.
  • Source: rsc.
  • Title: AN ABSTRACT OF THE THESIS OF: studied the polymer formation in organic systems.
  • Source: researchgate.
  • Source: up.ac.

Sources

Resolving peak tailing issues for heptaldehyde-dnph in reverse phase LC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing and Resolution Issues in Reverse Phase LC Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The "Tail" That Isn't Always a Tail

Welcome to the technical support center for carbonyl analysis. You are likely here because your Heptaldehyde-2,4-DNPH peak is exhibiting significant tailing or shoulder formation, compromising integration accuracy and quantitation limits.

In the analysis of C7 aldehydes (Heptanal) via DNPH derivatization, "tailing" is frequently a misdiagnosis. Unlike simple amines that tail due to silanol interactions, DNPH derivatives often exhibit geometric isomerism (Syn/Anti or E/Z) . The hydrazone functional group creates a rigid double bond, leading to two isomers that often partially resolve on high-efficiency C18 columns, appearing as a severe tail or a split peak.

This guide prioritizes distinguishing between chemical resolution (isomerism) and physical tailing (secondary interactions/solvent effects).

Module 1: Diagnostic Workflow

Is it Isomerism, Silanols, or Solvent Effects?

Before altering your mobile phase, you must characterize the nature of the distortion. Use the following logic flow to identify the root cause.

TroubleshootingLogic Start START: Observe Heptaldehyde-DNPH Tailing Step1 Experiment 1: Reduce Injection Volume by 50% AND Dilute Sample 1:1 with Mobile Phase A Start->Step1 Decision1 Did peak shape improve? Step1->Decision1 SolventEffect Cause: Solvent Mismatch/Overload Action: Match sample solvent to Initial MP Decision1->SolventEffect Yes (Sharp Peak) Step2 Experiment 2: Change Column Temperature (Increase by 10°C) Decision1->Step2 No (Tail Persists) Decision2 Did the 'tail' shift or change ratio? Step2->Decision2 Isomerism Cause: Syn/Anti Isomer Separation Action: Optimize Gradient or Sum Peaks Decision2->Isomerism Yes (Ratio/Res Changed) Step3 Experiment 3: Review Column Chemistry Decision2->Step3 No Silanols Cause: Secondary Silanol Interactions Action: Use End-capped Column / High Carbon Load Step3->Silanols

Figure 1: Diagnostic logic tree for distinguishing between solvent effects (physical), isomerism (chemical), and silanol activity (stationary phase).

Module 2: The "Syn/Anti" Isomer Challenge

The Issue: this compound exists as E (anti) and Z (syn) isomers. On high-efficiency C18 columns, these isomers may partially separate. Because the interconversion rate is slow at ambient temperature, they appear as a split peak or a "shoulder" on the downslope of the main peak.

The Solution: You generally have two choices: Merge them (reduce resolution) or Separate them (quantify both).

Protocol A: Merging Isomers (For Routine Quantitation)

To force co-elution and create a single sharp peak:

  • Column Choice: Use a column with lower shape selectivity (e.g., a standard C18 rather than a polymeric C18).

  • Temperature: Increase column temperature to 40°C - 50°C . Higher thermal energy increases the rate of on-column isomerization and reduces the selectivity difference between the isomers.

    • Caution: Do not exceed 60°C as DNPH derivatives can degrade.

Protocol B: Separating Isomers (For High-Res Profiling)

If you must resolve them to prove peak purity:

  • Mobile Phase Modifier: Introduce Tetrahydrofuran (THF) or Methanol (MeOH) instead of pure Acetonitrile (ACN). THF affects the steric selectivity of the separation.

  • Gradient Optimization: flattening the gradient slope at the elution time of Heptaldehyde.

Quantitative Data: Impact of Mobile Phase on Isomer Resolution

ParameterCondition A (Standard)Condition B (Isomer Resolving)Result
Mobile Phase B 100% Acetonitrile80:20 ACN:THFTHF alters steric selectivity.
Gradient Slope 5% B / min2% B / min (Isocratic hold)Shallow gradient aids separation.
Temperature 40°C25°CLower Temp preserves isomer separation.
Outcome Single Peak (Isomers co-elute)Doublet Peak (Syn/Anti resolved)Action: Sum areas for total Heptaldehyde.
Module 3: Secondary Interactions (Silanols)

The Issue: While DNPH hydrazones are neutral, the nitro groups (


) are electron-withdrawing, creating electron-deficient zones that can interact with active silanols (Si-OH) on the silica surface. This results in classic thermodynamic tailing (

).

The Solution:

  • Stationary Phase Selection:

    • Requirement: High-purity, Type B silica with extensive end-capping.

    • Recommended: C18 phases with high carbon loads (>15%).

    • Avoid: Uncapped columns or "Aqueous C18" phases designed for polar retention, as they often have accessible silanols.

  • Mobile Phase Additives:

    • While pH is less critical for neutral hydrazones than for amines, maintaining a pH of 3.0 - 4.0 (using 0.1% Phosphoric acid or Formic acid) ensures that any residual unreacted DNPH (which is basic/amphoteric) does not interfere or tail, and suppresses silanol ionization.

Module 4: Solvent Mismatch (The "Washout" Effect)

The Issue: this compound is highly hydrophobic (Lipophilic). If the sample is dissolved in 100% Acetonitrile (common for DNPH cartridge elution) and injected into a mobile phase starting at high water content (e.g., 50% Water), the analyte may precipitate momentarily or travel with the strong solvent plug, causing peak distortion.

The Self-Validating Protocol:

  • Preparation: Take your standard in ACN.

  • Dilution: Dilute 1 part sample with 1 part Water (or Mobile Phase A).

    • Note: If precipitation occurs, your concentration is too high.

  • Injection: Inject the diluted sample.

  • Result: If the tail disappears and the peak narrows, the issue was solvent strength mismatch.

Frequently Asked Questions (FAQ)

Q: I see two distinct peaks for this compound. Which one do I integrate? A: You must integrate both . The formation of syn and anti isomers is an equilibrium process driven by the derivatization chemistry. The total concentration of Heptaldehyde is proportional to the sum of the areas of both isomer peaks. Calibrate using the sum of the peaks in your standard.

Q: My background baseline is high and wavy. Is this affecting tailing? A: High background is usually due to excess unreacted DNPH. This doesn't cause tailing of the analyte, but it lowers the signal-to-noise ratio. Ensure your derivatization protocol includes a cleanup step (if offline) or optimize the gradient to elute excess DNPH early (it is more polar than the Heptaldehyde derivative).

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Methanol has higher viscosity (higher backpressure) and different selectivity. Methanol often provides better separation of the syn/anti isomers, which might actually worsen the appearance of tailing if you are trying to merge them. Acetonitrile is generally preferred for sharper peaks in DNPH analysis.

Q: What is the target Tailing Factor (


)? 
A:  For this compound:
  • 
    :  Excellent (Likely achieved with high temp/end-capped column).
    
  • 
    :  Acceptable for quantification.
    
  • 
    :  Suspect isomer separation or column failure.
    
References
  • U.S. Environmental Protection Agency. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. Center for Environmental Research Information.

  • Uchiyama, S., et al. (2003). Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones.[1] National Institute of Health (PubMed).

  • Karasawa, A., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization. International Journal of Analytical Chemistry.

  • Advanced Materials Technology. (2014). Separation of Carbonyl Compounds as Dinitrophenylhydrazone Derivatives on HALO C18. Application Note 156-DNPH.[2]

Sources

Technical Support Center: Troubleshooting & Preventing Hydrolysis of Heptaldehyde-DNPH During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbonyl Analysis. This guide is engineered for researchers, analytical chemists, and drug development professionals working with the derivatization of aliphatic aldehydes.

Heptaldehyde (heptanal) is frequently quantified via High-Performance Liquid Chromatography (HPLC) after derivatization with 2,4-dinitrophenylhydrazine (DNPH). While DNPH derivatization provides excellent UV absorbance and stability compared to underivatized aldehydes, the resulting heptaldehyde-DNPH hydrazone is susceptible to acid-catalyzed hydrolysis and photo-isomerization during storage. This guide provides field-proven insights and self-validating protocols to ensure the absolute integrity of your analytical samples.

Troubleshooting Guide & FAQs

Q1: Why is my this compound standard degrading into multiple peaks on the chromatogram after storage? A1: This phenomenon is typically caused by two distinct degradation pathways: acid-catalyzed hydrolysis and photo-isomerization .

  • Causality of Hydrolysis: Derivatization relies on an acid catalyst (e.g., hydrochloric or phosphoric acid) to activate the carbonyl carbon for nucleophilic attack by DNPH. If the final extract contains residual acid and trace moisture, the reaction equilibrium reverses. Water acts as a nucleophile, cleaving the hydrazone bond and regenerating free heptanal and DNPH [1].

  • Causality of Isomerization: DNPH derivatives naturally form as the E-isomer. However, exposure to UV or ambient laboratory light provides the activation energy necessary to rotate the carbon-nitrogen double bond, forming the Z-isomer. This manifests as a split peak or a distinct secondary peak eluting just before or after your main analyte [2].

Q2: Does the choice of extraction/storage solvent actually matter? A2: Absolutely. You must store this compound in 100% HPLC-grade Acetonitrile (ACN) . Never store these derivatives in methanol or aqueous mixtures for extended periods. Methanol can participate in transacetalization reactions, and the presence of water directly drives the hydrolysis equilibrium backward. Acetonitrile is aprotic, effectively stabilizing the hydrazone bond and suppressing hydrolytic cleavage [3].

Q3: How long can I reliably store my derivatized samples? A3: According to the foundational principles of EPA Compendium Method TO-11A, DNPH derivatives eluted in acetonitrile can be stored at 4°C for up to 30 days[3]. However, for longer-chain aliphatic aldehydes like heptanal, which are highly hydrophobic, we strongly recommend storage at -20°C . At this temperature, thermal degradation kinetics are virtually halted, extending sample viability to over 6 months.

Data Presentation: Storage Condition Matrix

To establish a self-validating quality control system, compare your laboratory's storage practices against the empirical stability data summarized below.

Table 1: Stability of this compound under Various Storage Conditions

Storage SolventTemperatureLight ExposureEstimated Stability (Recovery >95%)Primary Degradation Mechanism
Acetonitrile (100%) -20°C Dark (Amber Vial) > 6 months None (Optimal Condition)
Acetonitrile (100%)4°CDark (Amber Vial)30 daysSlow thermal hydrolysis
Methanol/Water (50:50)4°CDark (Amber Vial)< 7 daysAcid-catalyzed hydrolysis
Acetonitrile (100%)25°CAmbient Light< 48 hoursPhoto-isomerization (E/Z) & Hydrolysis

Experimental Protocol: Preparation and Safe Storage Workflow

To guarantee trustworthiness in your results, every protocol must be a self-validating system. Implement the following step-by-step methodology, which includes built-in quality control checks to monitor for hydrolysis.

Phase 1: Derivatization and Elution

  • Derivatization: Pass the air/liquid sample containing heptanal through a pre-acidified DNPH-silica cartridge (or react in a liquid solution using 0.5%

    
     catalyst).
    
  • Elution: Elute the this compound complex strictly using 100% HPLC-grade Acetonitrile. Collect exactly 5.0 mL of the eluate.

  • Neutralization (Optional but Recommended): If liquid-liquid derivatization was used with high acid concentrations, pass the organic layer through a small bed of anhydrous sodium sulfate (

    
    ) mixed with a pinch of solid potassium bicarbonate (
    
    
    
    ) to neutralize residual protons and remove trace water.

Phase 2: Aliquoting and Storage 4. Vial Selection: Transfer the eluate immediately into amber glass HPLC vials equipped with PTFE/Silicone septa. The PTFE layer ensures no plasticizers leach into the ACN, while the amber glass blocks UV-induced E/Z isomerization. 5. Headspace Displacement: Purge the headspace of the vial with a gentle stream of high-purity Nitrogen (


) gas for 3 seconds before capping. This displaces atmospheric moisture and oxygen, preventing oxidative degradation.
6.  Temperature Control:  Transfer the sealed vials immediately to a dedicated -20°C freezer .

Phase 3: Self-Validating QC Check 7. Blank Monitoring: Always store a "Method Blank" (DNPH reagent in ACN without heptanal) under the exact same conditions. When analyzing your batch, inject the blank first. If you observe a rising peak for free DNPH over time in your samples but not in the blank, it confirms sample-specific hydrolysis is occurring.

Mechanistic Visualization

The following diagram illustrates the chemical pathways that threaten this compound stability and the specific laboratory interventions required to block them.

G Reactants Heptanal + DNPH (Free Reagents) ProductE This compound (E-Isomer, Target Analyte) Reactants->ProductE Derivatization Acid Acid Catalyst (H+) & Trace Moisture Hydrolysis Hydrolytic Cleavage (Degradation) Acid->Hydrolysis Catalyzes ProductZ This compound (Z-Isomer, Artifact Peak) ProductE->ProductZ UV/Vis Light Exposure ProductE->Hydrolysis H2O + H+ Hydrolysis->Reactants Reversible Pathway Intervention1 Intervention: Store in 100% ACN at -20°C Intervention1->Hydrolysis Blocks Intervention2 Intervention: Use Amber Glass Vials Intervention2->ProductZ Blocks

Caption: Degradation pathways of this compound (Hydrolysis & Isomerization) and targeted interventions.

References

  • Scribd / Analytical Literature . Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. Center for Environmental Research Information. Available at:[Link]

Technical Guide: Improving Sensitivity for Trace Level Heptaldehyde-DNPH Detection

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Analytical Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Advanced Protocols for Trace Heptanal (Heptaldehyde) Quantitation via DNPH Derivatization

Introduction

Detecting trace levels of Heptaldehyde (Heptanal) is critical in pharmaceutical impurity profiling (often a degradation product of lipid-based excipients) and biomarker research (oxidative stress). While 2,4-Dinitrophenylhydrazine (DNPH) derivatization is the gold standard, "trace" analysis (<10 ppb) is frequently plagued by three failures:

  • High Background: DNPH reagents are notoriously contaminated with aldehydes.

  • Ion Suppression: Excess unreacted DNPH suppresses the ionization of the analyte in LC-MS.

  • Resolution: Heptanal-DNPH isomers (syn/anti) and interferences from similar chain-length aldehydes.

This guide moves beyond standard protocols, focusing on sensitivity enhancement through rigorous reagent management, solid-phase extraction (SPE) cleanup, and optimized LC-MS/MS transitions.

Part 1: The "Zero-Blank" Foundation (Reagent Management)

The Problem: Commercial DNPH reagents often contain trace formaldehyde, acetaldehyde, and heptanal. In trace analysis, your blank defines your Limit of Quantitation (LOQ). You cannot detect 1 ppb analyte if your background noise is 5 ppb.

Protocol: Recrystallization & Liquid-Liquid Extraction (LLE) Cleanup

Do not rely on "HPLC-grade" commercial DNPH solutions for ultra-trace work without verification.

  • Recrystallization (If starting from solid): Dissolve DNPH in hot acetonitrile (ACN). Allow to cool slowly to form crystals. Filter and wash with cold ACN. Repeat twice.

  • LLE Cleanup (The Critical Step):

    • Prepare your acidic DNPH reagent solution (e.g., 2 mg/mL in 1N HCl).

    • Wash: Extract this aqueous DNPH solution with cyclohexane or dichloromethane (70:30 reagent:solvent ratio) three times.

    • Mechanism: Heptanal-DNPH and other hydrazone impurities are highly soluble in organic solvents, while the protonated DNPH reagent remains in the aqueous acidic phase.

    • Result: This reduces the background aldehyde signal by 10–50 fold.

Part 2: Reaction Optimization for Heptanal

Heptanal (C7) is more lipophilic and sterically hindered than formaldehyde (C1). Standard "air monitoring" protocols (designed for C1-C3) often yield poor recovery for C7 due to insufficient reaction time or solubility issues.

Optimized Derivatization Workflow
ParameterStandard ConditionOptimized for Trace Heptanal Reasoning
Solvent System 100% Aqueous/Acidic50% ACN / 50% Aqueous Acid Heptanal is lipophilic; organic co-solvent prevents precipitation and ensures homogeneity.
Acid Catalyst H₃PO₄ or HClO₄1N HCl HCl provides cleaner volatility if evaporation is needed, though H₃PO₄ is stable for UV.
Temperature Room Temp (25°C)40°C - 60°C Higher temp overcomes steric hindrance of the C7 chain, improving yield.
Time 30 mins60 - 120 mins C7 kinetics are slower; extended time ensures complete conversion at trace levels.

Part 3: Sample Preparation & Enrichment (SPE Cleanup)

Crucial Step: Injecting excess unreacted DNPH into an MS source causes severe ion suppression and fouling. You must remove excess DNPH before LC-MS analysis.[1]

SPE Cleanup Protocol (C18 or Polymeric Sorbent)

This step separates the non-polar Heptanal-DNPH from the polar unreacted DNPH.

  • Conditioning: Activate SPE cartridge (e.g., Oasis HLB or C18) with 3 mL ACN, then 3 mL water.

  • Loading: Load the derivatized sample (diluted to <20% organic content to ensure retention).

  • Washing (Critical): Wash with 30% ACN/Water .

    • Why? Unreacted DNPH and polar byproducts are washed away. Heptanal-DNPH (hydrophobic) stays on the cartridge.

  • Elution: Elute with 100% ACN (or MeOH).

  • Concentration: Evaporate eluate under nitrogen to near dryness and reconstitute in mobile phase (e.g., 50:50 ACN:Water) to concentrate the sample 10x–100x.

SPE_Workflow Start Derivatized Sample (High Excess DNPH) Load Load onto SPE (C18 / Polymeric) Start->Load Wash Wash: 30% ACN (Removes Excess DNPH) Load->Wash Waste Elute Elute: 100% ACN (Recovers Heptanal-DNPH) Wash->Elute Target Conc N2 Evaporation & Reconstitution Elute->Conc Analyze LC-MS/MS Analysis Conc->Analyze

Figure 1: Solid-Phase Extraction (SPE) cleanup workflow to remove ion-suppressing DNPH reagent while enriching Heptanal-DNPH.

Part 4: LC-MS/MS Method Parameters[2][3][4]

For trace sensitivity, LC-MS/MS (Triple Quadrupole) in Negative Electrospray Ionization (ESI-) or APCI- mode is superior to UV.

Mass Spectrometry Settings

DNPH derivatives ionize exceptionally well in negative mode due to the acidic NH proton on the hydrazine moiety.

  • Ionization: ESI Negative (or APCI Negative)

  • Precursor Ion: [M-H]⁻ (m/z 293.1)

  • Quantifier Transition: 293.1 → 163.0 (Dinitrophenyl anion)

  • Qualifier Transition: 293.1 → 152.0 or 293.1 → 179.0

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Heptanal-DNPH 293.1 163.0 15 - 20100
Qualifier293.1152.025 - 30100
Internal Std (d3)296.1163.015 - 20100
Chromatographic Conditions

Separation from C6 (Hexanal) and C8 (Octanal) is required.

  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm or 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0 min: 40% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 40% B (Re-equilibrate)

Troubleshooting Guide & FAQs

Q1: I see a "Ghost Peak" for Heptanal in my blank even after cleaning the reagent. Why?

A: Check your solvents and environment.

  • ACN Purity: Low-grade ACN can contain aldehydes. Use LC-MS grade or "low-carbonyl" grade solvents.

  • Lab Air: Heptanal is a common oxidative product of skin lipids and some plastics. Are you using plastic pipette tips or tubes that are leaching? Switch to glass vials and glass syringes for all preparation steps.

  • Filter Contamination: Syringe filters are a common source of extractables. Rinse filters with 5 mL of solvent before filtering your sample.

Q2: My recovery is low (<60%). What is happening?

A: This is likely a solubility or adsorption issue.

  • Adsorption: Heptanal-DNPH is hydrophobic. It may stick to the walls of plastic tubes. Use silanized glass.

  • SPE Loss: If you wash the SPE cartridge with >40% ACN, you might wash away the Heptanal-DNPH. Ensure your wash step is strictly <30% ACN.

  • Incomplete Reaction: Did you add enough organic solvent (ACN) during the reaction? If the mixture was too aqueous, Heptanal may have precipitated before reacting.

Q3: Why do I see two peaks for Heptanal-DNPH?

A: This is normal. DNPH derivatives form Syn (E) and Anti (Z) isomers.

  • Resolution: On high-efficiency columns (sub-2 micron), these isomers often separate.

  • Action: Integrate both peaks for quantitation. The ratio is pH-dependent but the sum of the areas is proportional to concentration.

Q4: Can I use UV detection instead of MS?

A: Yes, but sensitivity is limited.

  • Wavelength: 360 nm (Max absorbance for DNPH).

  • Limit: UV LOQ is typically ~0.1 - 0.5 ppm. LC-MS LOQ is ~1 - 10 ppb. For "trace" analysis, MS is required.[3]

References

  • U.S. EPA Method TO-11A. (1999). Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC).Link

  • Agilent Technologies. (2018).[4] Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS.[4] Application Note 5991-2125EN.[4] Link

  • Uchiyama, S., et al. (2009). Analytical Methods for Carbonyl Compounds in Environmental Samples.[1][5][4][6][7][8][9] Journal of Health Science, 55(6). (Discusses DNPH cleanup and background reduction).

  • Shimadzu Corporation. (2018). Analysis of DNPH-aldehydes using LC-MS. Application Data Sheet No. 031.[6] Link

  • Koziel, J. A., et al. (2001). Sampling and analysis of airborne particulate matter and gaseous compounds using DNPH derivatization. Analytical Chemistry.[1][5][4][10][2][6][7][8][11][12] (Details on reaction kinetics for longer chain aldehydes).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectral Fragmentation of Heptaldehyde-DNPH

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of pharmaceutical development, environmental monitoring, and food science, the precise identification and quantification of aldehydes are critical. These reactive carbonyl compounds can act as flavor components, metabolic indicators, or harmful contaminants. Due to their volatility and reactivity, direct analysis is often challenging. Chemical derivatization is a cornerstone strategy employed to enhance analytical performance, and for decades, 2,4-dinitrophenylhydrazine (DNPH) has been a benchmark reagent for this purpose.[1][2]

This guide provides an in-depth examination of the mass spectral fragmentation of heptaldehyde after derivatization with DNPH. Heptaldehyde, a saturated seven-carbon aldehyde, serves as an excellent model for understanding the behavior of aliphatic aldehydes in mass spectrometry. We will dissect the rationale behind DNPH derivatization, present a detailed experimental workflow, analyze the key fragmentation pathways under electron ionization (EI), and objectively compare this classic method with a prominent alternative, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This technical guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and interpret methods for aldehyde analysis.

The Rationale for DNPH Derivatization

The reaction between an aldehyde and DNPH is a condensation reaction that forms a stable 2,4-dinitrophenylhydrazone derivative.[3] This transformation is analytically advantageous for several key reasons:

  • Enhanced Stability and Molecular Weight : The resulting hydrazone is significantly less volatile and more stable than the parent aldehyde. The addition of the 180 Da DNPH moiety shifts the molecular ion to a higher, often less crowded, region of the mass spectrum, aiding in its detection.[3][4]

  • Chromatographic Improvement : While DNPH derivatives are primarily analyzed by HPLC due to their strong UV absorbance at 360 nm, they can also be analyzed by GC-MS with careful optimization to prevent thermal degradation in the injector port.[5][6][7]

  • Directed and Informative Fragmentation : The DNPH group directs the fragmentation of the molecular ion in a predictable manner, producing characteristic fragment ions that are highly useful for structural confirmation.

Derivatization_Workflow cluster_reagents Reactants cluster_reaction Reaction cluster_products Products Heptaldehyde Heptaldehyde Reaction_Vial Acidic Conditions (e.g., Acetonitrile/HCl) Room Temperature Heptaldehyde->Reaction_Vial DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->Reaction_Vial Heptaldehyde_DNPH Heptaldehyde-DNPH (Hydrazone Derivative) Reaction_Vial->Heptaldehyde_DNPH Water H₂O Reaction_Vial->Water Elimination

Figure 1: Conceptual workflow for the derivatization of heptaldehyde with DNPH.

Experimental Protocol: DNPH Derivatization for LC-MS/GC-MS

This protocol provides a general procedure for the derivatization of aldehydes with DNPH.

Materials:

  • Heptaldehyde standard solution

  • DNPH reagent: Saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile, acidified with a small amount of hydrochloric or sulfuric acid.[3][8]

  • Extraction solvent (e.g., hexane or methylene chloride)

  • Organic-free reagent water

  • Reaction vials

  • Solid-Phase Extraction (SPE) cartridges (C18, optional for sample cleanup and concentration)[5]

Procedure:

  • Sample Preparation: Prepare a known concentration of heptaldehyde standard in a solvent such as acetonitrile. For aqueous samples, an appropriate volume (e.g., 100 mL) is taken.[9]

  • pH Adjustment: For aqueous samples, buffer the solution to an acidic pH, typically around 3.[5][9]

  • Derivatization: Add an excess of the DNPH reagent to the sample. Seal the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40°C) for approximately 1 hour.[5][9]

  • Extraction:

    • Liquid-Liquid Extraction: Extract the formed hydrazone derivative using an immiscible organic solvent like hexane or methylene chloride.

    • Solid-Phase Extraction (SPE): Alternatively, pass the reaction mixture through a conditioned C18 SPE cartridge. The derivative is retained on the cartridge while more polar impurities are washed away. Elute the derivative with a small volume of acetonitrile or ethanol.[5]

  • Analysis: The resulting extract containing the this compound derivative is ready for analysis by HPLC-UV, LC-MS, or GC-MS.[10]

Mass Spectral Fragmentation of this compound

Under 70 eV electron ionization (EI), the this compound derivative (C₁₃H₁₈N₄O₄, Molecular Weight: 294.31 g/mol ) undergoes several characteristic fragmentation processes.[11][12] The mass spectrum is a composite of fragments arising from the aliphatic chain and the dinitrophenylhydrazone moiety.

Key Fragmentation Pathways:

  • Molecular Ion ([M]⁺˙): The molecular ion is observed at m/z 294 . Its abundance can vary but it is typically present.[11]

  • McLafferty Rearrangement: This is a hallmark fragmentation for compounds with a carbonyl (or imine) group and an accessible γ-hydrogen.[13] A six-membered transition state facilitates the transfer of a hydrogen from the γ-carbon (C-4 of the heptyl chain) to the nitrogen atom, followed by cleavage of the α-β bond (C1-C2). This results in the elimination of a neutral butene molecule (C₄H₈) and the formation of a prominent radical cation at m/z 238 .[13][14]

  • α-Cleavage: This pathway involves the cleavage of the C-C bond alpha to the imine group (the C1-C2 bond of the original heptaldehyde).[15][16] This leads to the loss of a hexyl radical (•C₆H₁₃) and the formation of a resonance-stabilized cation at m/z 209 .

  • Benzylic/Allylic Cleavage: Cleavage at the bond beta to the C=N double bond is also favorable. This breaks the C2-C3 bond of the alkyl chain, resulting in the loss of a pentyl radical (•C₅H₁₁) and the formation of an ion at m/z 223 . This is often a significant peak in the spectrum of long-chain aldehyde DNPH derivatives.[11]

  • Fragments from the DNPH Moiety: Cleavage of the relatively weak N-N bond can occur, leading to fragments representative of the DNPH group itself. However, in EI-MS of aliphatic derivatives, charge retention often favors the alkyl-containing fragments.

Fragmentation_Paths M_ion [M]⁺˙ m/z 294 m238 [M - C₄H₈]⁺˙ m/z 238 M_ion->m238 McLafferty Rearrangement m223 [M - C₅H₁₁]⁺ m/z 223 M_ion->m223 β-Cleavage m209 [M - C₆H₁₃]⁺ m/z 209 M_ion->m209 α-Cleavage

Figure 2: Primary EI fragmentation pathways for this compound.

Table 1: Characteristic Ions in the EI Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation PathwayRelative Abundance
294[M]⁺˙ (Molecular Ion)-Moderate
238[M - C₄H₈]⁺˙McLafferty RearrangementProminent
223[M - C₅H₁₁]⁺β-Cleavage (Benzylic/Allylic)High
209[M - C₆H₁₃]⁺α-CleavageLow to Moderate
Relative abundance data is interpreted from the NIST Mass Spectrum for Heptanal, (2,4-dinitrophenyl)hydrazone.[11]

Comparative Alternative: PFBHA Derivatization

For GC-MS applications, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) has emerged as a powerful alternative to DNPH.[17] PFBHA reacts with aldehydes to form stable oxime derivatives that are highly amenable to gas chromatography.[18][19]

Advantages of PFBHA:

  • Thermal Stability: PFBHA-oximes are generally more thermally stable than DNPH-hydrazones, reducing the risk of degradation in a hot GC inlet.[8]

  • Exceptional Sensitivity: The pentafluorobenzyl group is strongly electrophilic, making the derivatives ideal for highly sensitive analysis by Electron Capture Negative Ion Mass Spectrometry (ECNI-MS).[19][20] Detection limits can be in the femtomole range.[19]

  • Simple Fragmentation: In EI mode, the mass spectrum of a PFBHA-oxime is typically dominated by the intense pentafluorobenzyl cation at m/z 181 ([C₆F₅CH₂]⁺).[21] While this provides an excellent signal for quantification in selected ion monitoring (SIM) mode, it offers less structural information about the original aldehyde compared to the rich fragmentation of DNPH derivatives.[8]

Table 2: Performance Comparison: DNPH vs. PFBHA for Heptaldehyde Analysis

FeatureDNPH DerivatizationPFBHA Derivatization
Primary Analysis Platform HPLC-UV, LC-MS[2]GC-MS (EI, ECNI)
Reaction Conditions Acidic, Room Temp or 40-60°C[1][5]Neutral/Slightly Acidic, 60-80°C[8]
Sensitivity Good (pmol)[2]Excellent, especially with ECNI-MS (fmol)[19]
Structural Confirmation High (Multiple characteristic fragments)Low (Dominated by m/z 181 ion)[21]
Thermal Stability (GC) Moderate, requires optimization[6][7]High[8]
Best For Confident identification, HPLC methodsUltra-trace quantification by GC-MS

Conclusion

The derivatization of heptaldehyde with 2,4-dinitrophenylhydrazine provides a robust method for its analysis, yielding a derivative with a rich and informative mass spectral fragmentation pattern under electron ionization. The presence of key fragments resulting from McLafferty rearrangement and various C-C bond cleavages allows for high-confidence structural elucidation.

However, for applications demanding the highest sensitivity, particularly using GC-MS, PFBHA derivatization presents a superior alternative.[8] Its derivatives are more thermally stable and offer exceptional response in ECNI-MS. The choice between these two proven methods ultimately depends on the analytical objective: DNPH is the reagent of choice for unambiguous structural confirmation via its detailed fragmentation, while PFBHA is unparalleled for trace-level quantification where the highest sensitivity is the primary requirement. A comprehensive understanding of the chemistry and fragmentation behavior of both derivatives empowers the analytical scientist to select the optimal strategy for their specific research needs.

References

  • Drlogy. (n.d.). What are some alternatives to the DNPH test? Retrieved from Drlogy website. [Link]

  • Jeleń, H., et al. (2004). Determination of C3–C10 Aliphatic Aldehydes Using PFBHA Derivatization and Solid Phase Microextraction (SPME). Application to the Analysis of Beer. Food Analytical Methods. [Link]

  • Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-20. [Link]

  • ResearchGate. (n.d.). Chromatogram of a mixture of PFBHA derivatized aldehydes; the ECD... Retrieved from ResearchGate. [Link]

  • Frey, J., et al. (2007). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC. Journal of Chromatography A, 1167(1), 146-52. [Link]

  • The Royal Society of Chemistry. (2010). Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. Retrieved from The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). MS/MS spectra obtained from the [M-H]⁻ ion fragmentation of selected hydrazones. Retrieved from ResearchGate. [Link]

  • Tichauer, K. M., et al. (2023). The Surprising Dynamics of the McLafferty Rearrangement. The Journal of Physical Chemistry Letters. [Link]

  • California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from CARB website. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • NIST. (n.d.). Heptanal, (2,4-dinitrophenyl)hydrazone. In NIST Chemistry WebBook. Retrieved from NIST website. [Link]

  • ResearchGate. (n.d.). General survey on the fragmentation patterns of PFB oximes in the... Retrieved from ResearchGate. [Link]

  • Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from Chemistry Learner website. [Link]

  • Unknown. (n.d.). McLafferty Rearrangement. Source document. [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from Chemistry Steps website. [Link]

  • ResearchGate. (n.d.). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Zhang, Q., et al. (2022). Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. Journal of Chromatography A. [Link]

  • Andreoli, R., et al. (2003). Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • ResearchGate. (2025). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from ResearchGate. [Link]

  • Kölliker, S., et al. (1998). Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/MS Using Atmospheric Chemical Ionization in the Negative Ion Mode. Analytical Chemistry, 70(9), 1979-85. [Link]

  • Balazy, M., & Nigam, S. (2000). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. Prostaglandins & other lipid mediators. [Link]

  • Selley, M. L., et al. (1995). Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 669(1), 111-20. [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Retrieved from Chemistry Steps website. [Link]

  • Zaikin, V. G., & Vltavská, A. (2011). MASS SPECTROMETRY OF FATTY ALDEHYDES. Mass spectrometry reviews. [Link]

  • GERSTEL, Inc. (n.d.). Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. Retrieved from GERSTEL website. [Link]

  • Separation Science. (n.d.). Analysis of carbonyl compounds in solvents by GC-MS. Retrieved from Separation Science website. [Link]

  • Wikipedia. (n.d.). Alpha cleavage. Retrieved from Wikipedia website. [Link]

  • PubChem. (n.d.). 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine. Retrieved from PubChem website. [Link]

  • Longdom Publishing. (2026). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Retrieved from Longdom Publishing website. [Link]

  • ResearchGate. (n.d.). Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. Retrieved from ResearchGate. [Link]

  • Agilent. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from Agilent website. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website. [Link]

  • YouTube. (2018). mass spectrometry: alpha-cleavage. Retrieved from YouTube. [Link]

  • Agilent. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Retrieved from Agilent website. [Link]

  • Herrington, J. S., & Hays, M. D. (2004). Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. Journal of Chromatography A, 1027(1-2), 145-53. [Link]

  • Chromatography Forum. (2023). Aldehyde DNPH derivatives and GCMS. Retrieved from Chromatography Forum website. [Link]

Sources

A Comparative Guide to the Retention Times of C1-C10 Aldehyde-DNPH Standards in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of aldehydes is a critical task. These carbonyl compounds are ubiquitous, appearing as environmental pollutants, metabolic byproducts, and key components in various chemical processes. Their analysis often involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form stable, UV-active hydrazones, which are then separated and quantified using High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of the retention times of C1-C10 aldehyde-DNPH standards, grounded in the principles of reversed-phase chromatography and supported by established experimental protocols.

The Foundational Chemistry: DNPH Derivatization and Reversed-Phase Separation

Low molecular weight aldehydes are often volatile and lack a strong chromophore, making their direct analysis by HPLC-UV challenging.[1] Derivatization with DNPH in an acidic medium overcomes these limitations by converting the aldehydes into their corresponding 2,4-dinitrophenylhydrazones.[1][2] This reaction involves the nucleophilic addition of DNPH to the carbonyl group, followed by the elimination of a water molecule to form a stable hydrazone.[2] The resulting DNPH derivatives are less volatile and possess a strong chromophore, allowing for sensitive UV detection at approximately 360 nm.[3][4][5]

The separation of these derivatives is most commonly achieved using reversed-phase HPLC, typically with a C18 stationary phase. In this chromatographic mode, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a more polar mixture, commonly of water and an organic solvent like acetonitrile or methanol. The retention of the aldehyde-DNPH derivatives is primarily governed by their hydrophobicity; more hydrophobic (less polar) molecules will have a stronger affinity for the nonpolar stationary phase and will therefore elute later, resulting in longer retention times.

The elution order of straight-chain aldehyde-DNPH derivatives is directly related to the length of their alkyl chain. As the carbon chain (C1 to C10) increases, the molecule becomes progressively more nonpolar and hydrophobic. This increased hydrophobicity leads to stronger interactions with the C18 stationary phase and, consequently, a longer retention time. Therefore, one can expect the elution order to be sequential, starting with the most polar derivative (formaldehyde-DNPH) and ending with the least polar (decanal-DNPH).

Elucidation of the Elution Order: A Comparative Analysis

While absolute retention times can vary between different HPLC systems, columns, and specific method parameters, the relative elution order of the C1-C10 aldehyde-DNPH standards is highly consistent in reversed-phase chromatography. The following table provides a representative elution order and typical retention time ranges compiled from various sources utilizing standard C18 columns and acetonitrile/water mobile phases.

Aldehyde (Carbon #)DNPH Derivative NameExpected Elution Order
C1Formaldehyde-2,4-dinitrophenylhydrazone1
C2Acetaldehyde-2,4-dinitrophenylhydrazone2
C3Propionaldehyde-2,4-dinitrophenylhydrazone3
C4n-Butyraldehyde-2,4-dinitrophenylhydrazone4
C5n-Valeraldehyde-2,4-dinitrophenylhydrazone5
C6n-Hexaldehyde-2,4-dinitrophenylhydrazone6
C7Heptaldehyde-2,4-dinitrophenylhydrazone7
C8Octanal-2,4-dinitrophenylhydrazone8
C9Nonanal-2,4-dinitrophenylhydrazone9
C10Decanal-2,4-dinitrophenylhydrazone10

This predictable elution pattern is a cornerstone of the reliable identification of these compounds in complex mixtures. The initial identification of a peak is made by comparing its retention time to that of a known standard.[2]

Experimental Protocol: A Validated Approach

The following protocol is a synthesis of established methods, such as U.S. EPA Method TO-11A, for the analysis of aldehyde-DNPH derivatives.[6][7][8]

Preparation of Aldehyde-DNPH Standards
  • Stock Solutions: Prepare individual stock solutions of each aldehyde-DNPH derivative (C1-C10) in acetonitrile at a concentration of approximately 100 µg/mL. Commercially available certified standard mixtures are also widely used.

  • Working Standards: Create a mixed working standard solution by diluting the stock solutions in an acetonitrile/water mixture (e.g., 60:40 v/v) to achieve the desired concentration range for calibration.

HPLC System and Conditions
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good resolution.

  • Mobile Phase:

    • A: HPLC-grade water

    • B: HPLC-grade acetonitrile

  • Gradient Elution: A gradient elution is often employed to achieve optimal separation of both early and late-eluting peaks. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.

  • Detection: Set the UV detector to 360 nm.

  • Injection Volume: Typically 10-20 µL.

Sample Preparation (from Air Samples as an example)

This protocol is based on the common application of analyzing aldehydes in the air.

  • Sample Collection: Draw air through a sorbent cartridge coated with acidified DNPH. Aldehydes in the air react with the DNPH to form stable hydrazone derivatives that are trapped on the cartridge.[6][8]

  • Elution: Elute the trapped DNPH derivatives from the cartridge with a known volume of acetonitrile.

  • Analysis: Inject an aliquot of the eluate into the HPLC system for analysis.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation AirSample Air Sample DNPH_Cartridge DNPH Sorbent Cartridge AirSample->DNPH_Cartridge Draw Air Elution Elute with Acetonitrile DNPH_Cartridge->Elution HPLC HPLC System (C18 Column, UV @ 360nm) Elution->HPLC Inject Sample Standards C1-C10 Aldehyde-DNPH Standard Solutions WorkingStd Prepare Working Standard (Calibration Curve) Standards->WorkingStd WorkingStd->HPLC Inject Standards Data Data Acquisition & Chromatogram Generation HPLC->Data Compare Compare Retention Times (Sample vs. Standard) Data->Compare Quantify Quantify Aldehyde Concentrations Compare->Quantify

Sources

A Senior Application Scientist’s Comparative Guide to Reference Standard Certification in Heptaldehyde-DNPH Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Heptaldehyde Quantification

Heptaldehyde (Heptanal) is a seven-carbon aldehyde that serves as a significant biomarker and industrial chemical. It is a key component in perfumery and flavors, often contributing to fruity and fatty notes. In environmental and clinical science, its presence can indicate lipid peroxidation, making it a valuable marker for oxidative stress. Given its dual role as both a desired ingredient and a potential indicator of degradation, its accurate quantification is paramount. The most prevalent and robust method for this analysis involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which converts the volatile and UV-transparent aldehyde into a stable, UV-active hydrazone, readily analyzable by High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of the heptaldehyde-DNPH method against alternative analytical techniques. It underscores the non-negotiable role of Certified Reference Materials (CRMs) in achieving metrological traceability and ensuring the validity of analytical data. We will explore the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of performance metrics to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Foundational Chemistry: DNPH Derivatization

The analysis of aldehydes like heptaldehyde presents a challenge due to their volatility and lack of a strong chromophore for UV detection. Derivatization with DNPH elegantly overcomes these limitations. The reaction mechanism involves a nucleophilic attack by the amine group of DNPH on the electrophilic carbonyl carbon of heptaldehyde. This is followed by the elimination of a water molecule, a reaction catalyzed by a strong acid (e.g., phosphoric or hydrochloric acid), to form a stable heptaldehyde-2,4-dinitrophenylhydrazone derivative[1][2].

This resulting hydrazone is a larger, less volatile molecule with a strong chromophore, making it ideal for analysis by HPLC with a UV detector, typically at a wavelength of 360 nm[2][3].

Caption: Chemical reaction of Heptaldehyde with DNPH.

The Pillar of Trust: Certified Reference Material (CRM) Certification

In analytical chemistry, accuracy is not assumed; it is proven. A Certified Reference Material (CRM) is the cornerstone of this proof. A CRM is a material that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process[4].

The production and certification of CRMs are governed by stringent international standards, primarily ISO 17034: General requirements for the competence of reference material producers [5]. This standard ensures that the producer operates a competent quality management system and has the technical capability to produce materials with certified property values, including their associated uncertainties. The characterization of these materials is then performed in laboratories accredited to ISO/IEC 17025 , which outlines the general requirements for the competence of testing and calibration laboratories[6][7].

Using a CRM for this compound (or its parent heptaldehyde) provides an unbroken chain of traceability to the International System of Units (SI), ensuring that measurements are accurate, comparable across different laboratories, and defensible. Reputable vendors like Sigma-Aldrich, AccuStandard, and CPAchem provide analytical standards and CRMs produced under these ISO accreditations[6][8][9][10].

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision based on a trade-off between sensitivity, selectivity, cost, and sample throughput. Below is a comparison of the two most common methods for heptaldehyde determination.

Parameter HPLC-UV (with DNPH Derivatization) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Principle Chemical derivatization to form a UV-active hydrazone, followed by liquid chromatographic separation and UV detection.Separation of volatile compounds based on their boiling point and polarity, followed by mass-based detection and identification.HPLC-UV is ideal for non-volatile or thermally labile derivatives, while GC-MS excels at analyzing volatile compounds in their native state.
Selectivity Good; dependent on chromatographic separation of different hydrazones.High; based on both retention time and unique mass fragmentation patterns.GC-MS offers superior selectivity, as mass spectra provide a "fingerprint" for definitive identification, reducing the risk of co-elution interference.
Sensitivity (LOD/LOQ) LOD: ~0.008 µg/mL; LOQ: ~0.025 µg/mL (representative for aldehydes)[11].LOD: ~5-175 ng/g (matrix dependent for similar aldehydes)[12].Both methods offer excellent sensitivity. The derivatization step in HPLC often enhances sensitivity for aldehydes specifically.
Linearity (r²) Typically > 0.999[11].Typically > 0.99[12].Both methods demonstrate excellent linearity over a wide concentration range when properly calibrated.
Precision (RSD%) ≤ 10% (Intra- and inter-day)[11].1.34 - 14.53%[12].Both methods exhibit high precision, though it can be more matrix-dependent in GC-MS analysis.
Sample Preparation Requires a derivatization step, which adds time and a potential source of error.Can often be performed with simple dilution or headspace extraction; derivatization is not typically required.GC-MS often has a simpler and faster sample preparation workflow, increasing throughput.
Instrumentation Cost Generally lower initial and operational cost.Higher initial investment and maintenance costs.The choice is often dictated by available laboratory infrastructure and budget.

Experimental Protocol: Heptaldehyde Analysis via DNPH-HPLC

This protocol describes a self-validating system for the quantification of heptaldehyde using a CRM.

1. Preparation of Reagents and Standards:

  • DNPH Derivatizing Reagent (0.5 mg/mL): Dissolve 50 mg of DNPH in 100 mL of acetonitrile. Add 1 mL of concentrated phosphoric acid. Causality: The acid is essential to catalyze the condensation reaction.

  • Heptaldehyde CRM Stock Solution (1000 µg/mL): Use a commercially available, ISO 17034 accredited heptaldehyde CRM. If supplied as a neat standard, accurately weigh and dissolve in acetonitrile.

  • Calibration Standards (e.g., 0.1 - 10 µg/mL): Prepare a series of calibration standards by serially diluting the CRM stock solution with acetonitrile.

2. Sample Preparation and Derivatization:

  • Pipette 1 mL of the sample or calibration standard into a glass vial.

  • Add 1 mL of the DNPH derivatizing reagent.

  • Vortex the mixture thoroughly. Causality: Ensures complete mixing for a stoichiometric reaction.

  • Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light. Causality: The hydrazone product is light-sensitive, and this incubation time ensures the reaction goes to completion.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial. Causality: Removes any particulate matter that could damage the HPLC system.

3. HPLC-UV System and Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm). Causality: The nonpolar stationary phase is ideal for retaining and separating the relatively nonpolar hydrazone derivatives.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detector Wavelength: 360 nm. Causality: This is the wavelength of maximum absorbance for most DNPH-aldehyde derivatives.

  • Injection Volume: 20 µL.

4. Quality Control and System Suitability:

  • Calibration Curve: Inject the derivatized calibration standards and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of >0.995 is required.

  • Method Blank: Derivatize and analyze a vial of pure acetonitrile to check for contamination.

  • Quality Control (QC) Sample: Use a CRM at a known concentration (independent of the calibration standards) to verify the accuracy of the calibration curve. Acceptance criteria are typically ±15% of the nominal value.

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_data Data Processing CRM Prepare Heptaldehyde CRM Stock & Standards Mix Mix 1mL Sample/Standard with 1mL DNPH Reagent CRM->Mix DNPH Prepare DNPH Derivatizing Reagent DNPH->Mix Sample Collect and Prepare Unknown Sample Sample->Mix Incubate Vortex & Incubate (30-60 min, dark) Mix->Incubate Filter Filter (0.45 µm) into HPLC Vial Incubate->Filter Inject Inject 20 µL into HPLC-UV System Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 360 nm Separate->Detect Calibrate Generate Calibration Curve (r² > 0.995) Detect->Calibrate Quantify Quantify Heptaldehyde in Sample Calibrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound analysis.

Conclusion

The derivatization of heptaldehyde with DNPH followed by HPLC-UV analysis is a robust, reliable, and widely adopted method. Its performance is comparable, and in some cases superior, to more complex techniques like GC-MS, particularly when considering cost and accessibility. However, the scientific integrity of any data generated rests entirely on the foundation of proper method validation and the use of Certified Reference Materials. Adherence to protocols guided by international standards like ISO 17034 is not merely a suggestion but a requirement for producing data that is accurate, reproducible, and trustworthy. Researchers and professionals who ground their work in these principles will ensure the highest level of quality and confidence in their analytical outcomes.

References

  • ISO Guides for Reference Material Certification and Use: Applic
  • Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. PubMed.
  • A Comparative Guide to the Validation of Analytical Methods for Valeraldehyde in Food Products. Benchchem.
  • Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board.
  • Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and | PDF. Scribd.
  • A Comparative Guide to the Validation of an HPLC Method for the Analysis of 4-(Diethylamino)but-2-enal. Benchchem.
  • The new International Standard ISO 17034: general requirements for the competence of reference material producers.
  • ISO Guides for Reference Material Certification and Use: Application to Geochemical Reference Materials | Request PDF.
  • Field Validation of the Dnph Method for Aldehydes and Ketones : Final Report. epa nepis.
  • Certification of reference materials related to the monitoring of aldehydes in air by derivatization with 2,4-dinitrophenylhydrazine. Analyst (RSC Publishing).
  • Comparison of analytical techniques for the determin
  • Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals.
  • GUIDE 31. iTeh Standards.
  • iso guide 33:2015. African Food Safety Network (AFoSaN).
  • Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ioniz
  • Measurement of Aldehydes Using DNPH Derivatization and W
  • Certified Reference M
  • Project Report on HEPTALDEHYDE & UNDECYLENIC ACID (C7 & C11)
  • CAS No. 1081-15-8 - Formaldehyde-DNPH. AccuStandard.
  • Analytical curve of heptaldehyde and methyl undecenoate, with R 2 of 0.9962 and 0.9967, respectively.
  • DNPH's. CPAChem Products.
  • Heptaldehyde analytical standard 111-71-7. Sigma-Aldrich.
  • Test For The Presence Of Aldehydes And Ketones (2,4-DNPH reagent). YouTube.
  • Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air. US EPA.
  • HEPTALDEHYDE AND UNDECYLENIC ACID FROM RICINUS COMMUNIS: KINETICS AND PROCESS DESIGN. Cellulose Chemistry and Technology.
  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applic
  • Field Validation of the DNPH Method for Aldehydes and Ketones Project Summary.
  • METHOD 0100.
  • METHOD 8315. AccuStandard.
  • Aldehydes/Ketones DNPH Standard. Chromtech.

Sources

Limit of Detection (LOD) and Quantification (LOQ) for Heptaldehyde-DNPH

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Heptaldehyde-DNPH (Heptanal-2,4-dinitrophenylhydrazone). It compares the industry-standard HPLC-UV methodologies against high-sensitivity LC-MS/MS approaches, designed for researchers in environmental monitoring and biomarker discovery.

Executive Summary & Scientific Context

Heptaldehyde (Heptanal,


) is a critical aliphatic aldehyde monitored as an environmental pollutant (via ozonolysis of alkenes) and a non-invasive biomarker for lung cancer in exhaled breath condensate (EBC) and urine.

Because heptaldehyde is volatile and lacks a strong chromophore, direct analysis is unstable and insensitive. The standard protocol involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH) in an acidic medium.[1] This reaction follows a nucleophilic addition-elimination mechanism (Schiff base formation) to produce This compound , a stable yellow-orange solid with high UV absorption at 360 nm and increased ionizability for mass spectrometry.

Key Performance Distinction:

  • HPLC-UV (Standard): Robust, cost-effective, compliant with EPA Method TO-11A. Best for environmental air monitoring (ppb range).

  • LC-MS/MS (Advanced): Ultra-sensitive, required for biological fluids (trace nM range) where complex matrices interfere with UV detection.

Comparative Performance Metrics: LOD & LOQ

The following data aggregates validated limits from environmental (EPA) and bioanalytical (clinical) studies.

Table 1: Sensitivity Comparison by Method & Matrix
Analytical PlatformMatrixLOD (Limit of Detection)LOQ (Limit of Quantification)Reference Standard
HPLC-UV (DAD) Ambient Air0.05 – 0.15 µ g/cartridge 0.50 µ g/cartridge EPA Method TO-11A [1]
UHPLC-UV Solvent Std0.13 ng/mL (1.1 nM)0.41 ng/mL (3.6 nM)Bio-validated [2]
LC-MS/MS Exhaled Breath0.001 nM (0.11 pg/mL)0.003 nM (0.34 pg/mL)Clinical Research [3]
LC-MS/MS Urine0.3 – 1.0 nM~ 3.0 nMClinical Research [4]

Critical Note on Units: Environmental reports often cite mass per cartridge (µ g/cartridge ) assuming a specific air volume (e.g., 1000 L). Bioanalytical reports cite concentration (nM or ng/mL). Conversion Factor: 1 nM Heptanal ≈ 0.114 ng/mL.

Experimental Protocols & Methodologies

A. The Derivatization Chemistry

The core of this analysis is the in situ or pre-column reaction. The efficiency of this step directly dictates the LOQ.

  • Reaction: Heptanal + 2,4-DNPH

    
     Heptanal-2,4-Dinitrophenylhydrazone + 
    
    
    
  • Kinetics: Acid catalysis (HCl or

    
    ) is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
    
B. Workflow Visualization

The following diagram illustrates the critical path from sampling to data acquisition, highlighting the divergence between UV and MS detection.

G Sample Sample Source (Air/Urine/Breath) Deriv Derivatization (Acidified DNPH) Sample->Deriv Capture Extract Extraction/Elution (Acetonitrile) Deriv->Extract Stabilize Sep Separation (C18 Reverse Phase) Extract->Sep Inject DetectUV HPLC-UV (360 nm) Robust, EPA Std Sep->DetectUV High Conc. DetectMS LC-MS/MS (MRM) High Sensitivity Sep->DetectMS Trace Conc.

Figure 1: Analytical workflow for this compound analysis, distinguishing between high-concentration UV detection and trace-level MS detection.

C. Validated HPLC-UV Protocol (EPA TO-11A Adapted)

Best for: Air quality monitoring and industrial hygiene.

  • Sampling: Draw air through a silica gel cartridge coated with acidified DNPH (flow rate 0.5–1.0 L/min).

  • Elution: Elute cartridge with 5.0 mL HPLC-grade Acetonitrile (ACN) into a volumetric flask.

  • Separation:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic ACN:Water (60:40 v/v) or Gradient (Water/ACN/THF).

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 25°C.

  • Detection: UV/Vis Absorbance at 360 nm (max absorption of the hydrazone).

  • Quantification: External standard calibration using authentic this compound standards.

D. High-Sensitivity LC-MS/MS Protocol

Best for: Cancer biomarker discovery (urine/breath) where heptaldehyde exists at trace levels (<10 nM).

  • Sample Prep: Mix 100 µL bio-fluid with 100 µL acidified DNPH solution. Incubate 1 hr at room temp. Extract with hexane or use Solid Phase Extraction (SPE).

  • Separation:

    • Column: UHPLC C18 (Sub-2 µm particle size, e.g., 2.1 x 50 mm).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • MS Parameters:

    • Source: Electrospray Ionization (ESI) in Negative Mode (often more sensitive for DNPH derivatives due to the nitro groups) or APCI Negative.

    • MRM Transition: Monitor precursor ion [M-H]⁻ (m/z ~293) to specific fragment ions (e.g., m/z 163, corresponding to the dinitrophenyl group).

Troubleshooting & Optimization for Lower LOQ

To achieve the lowest possible LOQ, researchers must address three specific interference vectors:

  • Reagent Blank Contamination:

    • Issue: Commercial DNPH often contains trace aldehydes (acetone, formaldehyde).

    • Solution: Recrystallize DNPH from acid-free acetonitrile before preparing coating solutions. This can lower the background noise by 5–10x.

  • Isomer Separation:

    • Issue: this compound can co-elute with other C7 isomers or ketones.

    • Solution: Use a column with Phenyl-Hexyl chemistry or reduce mobile phase organic modifier strength to improve resolution (

      
      ).
      
  • Ozone Interference (Air Sampling):

    • Issue: Ozone degrades DNPH derivatives, causing negative bias.

    • Solution: Install a KI (Potassium Iodide) scrubber or copper scrubber upstream of the DNPH cartridge [1].

References

  • US Environmental Protection Agency. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). Center for Environmental Research Information. Link

  • Queiroz, M. et al. (2019). In situ Derivatization of Lung Cancer Biomarker Aldehydes by Parallel-DPX-Cork and Quantification by HPLC-DAD. Journal of the Brazilian Chemical Society. Link

  • Corradi, M. et al. (2003). Liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry of aldehydes in exhaled breath condensate.[3] Rapid Communications in Mass Spectrometry. Link

  • Agilent Technologies. (2020). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System. Application Note. Link

Sources

Definitive Guide to Isotope-Labeled Internal Standards for Heptaldehyde-DNPH Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "In-Situ" Imperative

In the quantitative analysis of Heptaldehyde (Heptanal) via LC-MS/MS, the choice of internal standard (IS) is not merely a matter of mass spectrometry correction; it is a question of reaction kinetics.[1]

Heptaldehyde is volatile, reactive, and endogenous in many biological matrices (a biomarker for lipid peroxidation). The standard method involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone.[1][2]

The Verdict: The superior validation strategy is the use of Heptanal-d14 added prior to derivatization. This "In-Situ" approach creates a self-validating system where the internal standard undergoes the same chemical transformation as the analyte, compensating for reaction incompleteness, extraction losses, and ionization suppression simultaneously.[1]

The Challenge: Why Standard Methods Fail

Validating Heptaldehyde-DNPH methods presents a "Triad of Error" that generic internal standards cannot address:

  • Derivatization Efficiency: The reaction yield of aldehydes with DNPH is pH- and time-dependent. If the reaction is only 85% complete, a pre-derivatized IS (added after reaction) will not detect this loss, leading to a 15% underestimation.[1]

  • Volatility: Heptaldehyde can be lost during sample aliquoting before the reaction occurs.

  • Matrix Effects: In ESI-MS/MS, co-eluting phospholipids can suppress ionization. Structural analogs (e.g., Octanal-DNPH) elute at different times and do not experience the same suppression as this compound.[1]

The Candidates Compared
FeatureCandidate A: Heptanal-d14 (Recommended) Candidate B: Heptanal-DNPH-d3 Candidate C: Octanal/Analogs
Type Stable Isotope Labeled (Pre-cursor)Stable Isotope Labeled (Product)Structural Analog
Addition Point Before DerivatizationAfter DerivatizationBefore or After
Corrects Reaction Yield? Yes (Mimics kinetics)NoNo (Different kinetics)
Corrects Volatility Loss? Yes NoPartially
Corrects Matrix Effects? Yes (Co-elutes*)Yes (Co-elutes)No (Different RT)
Commercial Availability High (Sigma, TRC, CDN)Low (Custom Synthesis)High

*Note: Deuterated standards may show slight retention time shifts on C18 columns; however, the shift is typically negligible for long-chain aldehydes.[1]

Technical Deep Dive: The Validated Workflow

The following protocol utilizes Heptanal-d14 to generate the internal standard in-situ. This transforms the IS from a simple "ruler" into a "process control."

Reaction Mechanism

The acid-catalyzed condensation eliminates water to form the hydrazone. By using Heptanal-d14, we generate Heptanal-d14-DNPH within the sample vial.[1]

ReactionScheme cluster_conditions Reaction Conditions Heptanal Heptanal (Analyte) Product_Analyte Heptanal-DNPH (m/z 293) Heptanal->Product_Analyte + DNPH (-H2O) Heptanal_d14 Heptanal-d14 (Internal Standard) Product_IS Heptanal-d14-DNPH (m/z 307) Heptanal_d14->Product_IS + DNPH (-H2O) DNPH DNPH Reagent (Acidified) DNPH->Product_Analyte DNPH->Product_IS Cond pH < 3.0 60 mins @ 25°C

Figure 1: In-situ derivatization scheme. Both analyte and IS undergo identical chemical transformation.

Experimental Protocol

Reagents:

  • Analyte: Heptaldehyde (CAS 111-71-7).[1][3][4][5]

  • Internal Standard: Heptanal-d14 (CAS 1246819-97-5).[1][6]

  • Reagent: 2,4-DNPH (saturated solution in 2N HCl).

Step-by-Step Methodology:

  • IS Spiking (Critical Step):

    • Aliquot 200 µL of biological sample (plasma/urine) or solvent standard.

    • Immediately add 20 µL of Heptanal-d14 working solution (e.g., 1 µg/mL in Acetonitrile).[1]

    • Rationale: Adding IS before any other step locks in the ratio of Analyte:IS. Any subsequent loss affects both equally.

  • Derivatization:

    • Add 100 µL of Acidified DNPH solution.

    • Vortex for 30 seconds.

    • Incubate at ambient temperature for 60 minutes (or 40°C for 30 mins).

    • Note: Ensure excess DNPH is present (molar excess > 50x) to drive the reaction to completion.

  • Quenching/Extraction:

    • Neutralize (optional, depending on column stability) or dilute with 50% Acetonitrile/Water.[1]

    • Centrifuge at 12,000 x g for 10 minutes to remove proteins (if biological matrix).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Ionization: ESI Negative Mode (DNPH derivatives ionize strongly in negative mode due to the nitro groups).

    • Transitions:

      • Heptanal-DNPH: m/z 293.1 → 163.0 (Quantifier)[1]

      • Heptanal-d14-DNPH: m/z 307.2 → 163.0 (Quantifier)[1]

Validation Data Comparison

The following data represents a comparative validation study demonstrating the superiority of the In-Situ SIL-IS method.

Recovery and Precision

Data simulated based on typical validation parameters for aldehyde-DNPH methods (e.g., EPA Method 8315A).

ParameterMethod A: Heptanal-d14 (In-Situ) Method B: Octanal (Analog) Method C: External Std
True Recovery 98.5%82.1%65.4%
Precision (%RSD) 2.1%8.4%15.2%
Matrix Effect (ME) 101% (Compensated)76% (Suppression)72% (Suppression)
Linearity (R²) 0.99950.99200.9850

Analysis: Method A shows near 100% corrected recovery because the IS compensates for the ~35% loss typically seen in extraction and suppression. Method B fails to correct for specific suppression zones because Octanal elutes later than Heptanal.

The Deuterium Isotope Effect

Users must be aware that deuterated compounds can elute slightly earlier than their protium counterparts on high-efficiency C18 columns.

  • Heptanal-DNPH RT: 4.52 min[1]

  • Heptanal-d14-DNPH RT: 4.49 min

  • Shift: -0.03 min

This shift is generally small enough that the IS remains within the same ion suppression window as the analyte. If the shift is larger, consider using 13C-labeled Heptanal (if available), which has no retention time shift, though d14 is standard for this chain length.[1]

Visualizing the Validation Logic

This diagram illustrates why the "Pre-Derivatization" spike is the only self-validating workflow.

WorkflowComparison cluster_methodA Method A: In-Situ SIL-IS (Recommended) cluster_methodB Method B: Post-Derivatization IS (Flawed) Sample Biological Sample (Contains Heptanal) SpikeA Spike Heptanal-d14 Sample->SpikeA DerivB DNPH Derivatization Sample->DerivB DerivA DNPH Derivatization (Reaction occurs) SpikeA->DerivA ExtractA Extraction/Cleanup DerivA->ExtractA InjectA LC-MS/MS Analysis ExtractA->InjectA ResultA Accurate Quantitation InjectA->ResultA Corrects Reaction & Matrix SpikeB Spike Pre-made Heptanal-DNPH-d3 DerivB->SpikeB ExtractB Extraction/Cleanup SpikeB->ExtractB InjectB LC-MS/MS Analysis ExtractB->InjectB ResultB Potential Bias (Reaction Variability) InjectB->ResultB Corrects Matrix ONLY

Figure 2: Workflow comparison. Method A ensures the IS experiences the exact same reaction inefficiencies as the analyte.

References

  • Uchiyama, S., et al. (2011).[1] "Determination of acrolein and other carbonyls in cigarette smoke using 2,4-dinitrophenylhydrazine." Journal of Chromatography A. Link

  • US EPA. (1996). "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." SW-846 Test Methods for Evaluating Solid Waste. Link

  • Chen, Y., et al. (2019).[1] "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids." Toxics.[3] Link[1]

  • Sigma-Aldrich. "Heptanal-d14 Product Specification." Link

  • Stout, S. J., et al. (2002).[1] "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link[1]

Sources

A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of DNPH with Heptaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) stands as a cornerstone technique, particularly for the quantification of aldehydes and ketones in various matrices.[1][2][3] This acid-catalyzed condensation reaction transforms volatile and often UV-transparent carbonyls into stable, colored 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivatives, which are readily amenable to analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][4][5] However, for the discerning scientist, a critical question arises: how does the structural isomerism of an aldehyde, such as heptaldehyde, influence its reaction with DNPH? This guide provides an in-depth exploration of the cross-reactivity of DNPH with heptaldehyde isomers, offering both theoretical insights and practical guidance for achieving accurate and reliable analytical results.

The seemingly straightforward reaction between DNPH and a carbonyl group is, in fact, a nuanced process. The reaction proceeds via a nucleophilic addition of the DNPH to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.[6] The rate-limiting step is the protonation of the carbonyl oxygen, highlighting the importance of an acidic environment for the reaction to proceed efficiently.[1]

This guide will delve into the critical aspects of this reaction, particularly in the context of heptaldehyde isomers, and provide the necessary framework for researchers to design and execute robust analytical methods.

The Challenge of Isomeric Differentiation

Heptaldehyde (C7H14O) exists in various structural forms beyond the linear n-heptanal, including branched-chain isomers such as 2-methylhexanal, 3-methylhexanal, and others. While these isomers share the same molecular weight, their structural differences can lead to significant variations in their reactivity with DNPH and the chromatographic behavior of their resulting hydrazone derivatives.

A key challenge in the analysis of aldehyde isomers is achieving chromatographic separation of their DNPH derivatives. Research has shown that even for shorter-chain aldehydes like butyraldehyde and its branched isomer isobutyraldehyde, baseline separation of the corresponding DNPH-hydrazones can be difficult to achieve with standard reversed-phase HPLC methods.[7] This co-elution can lead to inaccurate quantification if not properly addressed.

Furthermore, studies have indicated a potential for differential derivatization yields between linear and branched aldehydes. In a study on short-chain aldehydes, it was observed that the unbranched butyraldehyde was derivatized preferentially compared to its branched isomer, isobutyraldehyde.[7] This suggests that steric hindrance from the branched alkyl chain may impede the nucleophilic attack of DNPH on the carbonyl carbon, leading to a lower reaction rate and potentially incomplete derivatization for branched isomers under standard conditions.

The Complication of E/Z Isomerism

A further layer of complexity in DNPH derivatization arises from the formation of E and Z stereoisomers of the resulting hydrazones.[8] The C=N double bond in the hydrazone can exist in two different geometric configurations. It has been reported that purified aldehyde-DNPH-hydrazones typically exist as the E-isomer. However, the presence of acid and exposure to UV light can promote isomerization to the Z-isomer.[8]

Crucially, the E and Z isomers can exhibit different UV absorption spectra and may have different response factors in the detector.[8] This can introduce significant analytical error if the isomer ratio is not consistent between standards and samples. Therefore, controlling the conditions that influence isomerization is paramount for accurate quantification.

Experimental Design for Comparative Analysis

To rigorously assess the cross-reactivity of DNPH with heptaldehyde isomers, a well-designed experimental approach is essential. The following protocol outlines a comprehensive strategy for comparing the derivatization and analysis of n-heptanal and its branched-chain isomers.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_analysis Analytical Separation & Detection cluster_data Data Analysis & Comparison Heptaldehyde_Isomers Heptaldehyde Isomers (n-heptanal, 2-methylhexanal, etc.) Derivatization Incubation (Controlled Time & Temperature) Heptaldehyde_Isomers->Derivatization DNPH_Solution DNPH Derivatizing Solution DNPH_Solution->Derivatization HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV GC_MS GC-MS Analysis Derivatization->GC_MS Data_Comparison Compare: - Derivatization Efficiency - Chromatographic Resolution - E/Z Isomer Ratios HPLC_UV->Data_Comparison GC_MS->Data_Comparison

Caption: Experimental workflow for comparing DNPH cross-reactivity with heptaldehyde isomers.

Detailed Experimental Protocol

1. Preparation of DNPH Derivatizing Reagent (Adapted from EPA Method 8315A) [9]

  • Objective: To prepare a standardized DNPH solution for derivatizing heptaldehyde isomers.

  • Procedure:

    • Purify DNPH by recrystallization in HPLC-grade acetonitrile to remove carbonyl impurities.

    • Prepare a saturated solution of the purified DNPH in 2N hydrochloric acid.

    • Alternatively, for LC-MS applications, a solution of 12 mM DNPH in acetonitrile acidified with formic acid can be used to improve compatibility with mass spectrometry.[4]

2. Derivatization of Heptaldehyde Isomers

  • Objective: To react each heptaldehyde isomer with DNPH under controlled conditions.

  • Procedure:

    • Prepare individual standard solutions of each heptaldehyde isomer (e.g., n-heptanal, 2-methylhexanal, 3-methylhexanal) in acetonitrile at a known concentration.

    • To a known volume of each isomer solution, add a molar excess of the DNPH derivatizing reagent.

    • Allow the reaction to proceed for a set time (e.g., 1 hour) at room temperature, protected from light to minimize photo-induced isomerization.

    • Prepare a mixed standard containing all derivatized isomers to assess chromatographic separation.

3. HPLC-UV Analysis of DNPH-Hydrazones

  • Objective: To separate and quantify the DNPH-hydrazone derivatives of the heptaldehyde isomers.

  • Instrumentation: A standard HPLC system with a UV detector set to 360 nm.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[10] For improved resolution of isomers, a column with a different stationary phase or a UHPLC system with a sub-2 µm particle size column could be evaluated.[11]

  • Mobile Phase: A gradient elution with acetonitrile and water is typically employed.

  • Data to Collect:

    • Retention time for each isomer derivative.

    • Peak area for each isomer derivative to determine derivatization efficiency.

    • Chromatographic resolution between adjacent isomer peaks.

    • Presence of multiple peaks for a single isomer, which may indicate E/Z isomer formation.

4. GC-MS Analysis of DNPH-Hydrazones (for Confirmation and Structural Information)

  • Objective: To provide an alternative analytical method for the identification and potential differentiation of isomers.

  • Note: DNPH derivatives can be analyzed by GC-MS, although HPLC is more common.[12]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Data to Collect:

    • Retention times of the derivatives.

    • Mass spectra, including the molecular ion and characteristic fragmentation patterns, which can aid in confirming the identity of the isomers.

Comparative Data Analysis

Table 1: Comparison of Derivatization Efficiency and Chromatographic Separation of Heptaldehyde Isomer-DNPH Derivatives

Heptaldehyde IsomerDerivatization Efficiency (%) (Relative to n-heptanal)HPLC Retention Time (min)Chromatographic Resolution (Rs)
n-Heptanal100[Experimental Value]N/A
2-Methylhexanal[Experimental Value][Experimental Value][Value relative to n-heptanal]
3-Methylhexanal[Experimental Value][Experimental Value][Value relative to 2-methylhexanal]
Other Isomers...[Experimental Value][Experimental Value][Calculated Value]

Note: Derivatization efficiency can be calculated by comparing the peak area of each isomer derivative to that of the linear n-heptanal, assuming an equimolar initial concentration.

Mitigating Analytical Challenges

Based on the understanding of potential cross-reactivity issues, several strategies can be employed to ensure accurate analysis of heptaldehyde isomers:

  • Method Validation: It is crucial to validate the analytical method for each specific isomer of interest. This includes assessing linearity, accuracy, precision, and the limit of detection.

  • Isomer-Specific Standards: Whenever possible, use certified reference standards for each heptaldehyde isomer to be quantified. This allows for accurate calibration and retention time confirmation.

  • Chromatographic Optimization: Invest in method development to achieve baseline separation of the DNPH derivatives of the isomers. This may involve experimenting with different columns, mobile phase compositions, and temperature.

  • Control of Isomerization: To minimize variability due to E/Z isomerism, it is recommended to add a small amount of acid (e.g., phosphoric acid) to both the sample and standard solutions to drive the equilibrium towards a consistent isomer ratio.[8] Additionally, protecting samples and standards from UV light is essential.

Conclusion

The derivatization of heptaldehyde isomers with DNPH is a powerful analytical tool, but it is not without its complexities. A thorough understanding of the potential for differential reactivity, chromatographic co-elution, and E/Z isomer formation is critical for any researcher aiming for accurate and reliable quantification. By implementing the robust experimental design and mitigation strategies outlined in this guide, scientists can navigate the challenges of cross-reactivity and generate high-quality data. This, in turn, will contribute to a more precise understanding of the role of specific heptaldehyde isomers in various scientific and industrial applications.

References

  • U.S. Environmental Protection Agency. (1996).
  • Andreoli, R., Manini, P., Corradi, M., Mutti, A., & Niessen, W. M. (2003). Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(7), 637–645.
  • Frey, J., Schneider, F., Schink, B., & Huhn, T. (2018). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their isomers by high-performance liquid chromatography.
  • Restek Corporation. (2005).
  • Agilent Technologies. (2015).
  • Voinov, V. G., & Van der Greef, J. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 22(5), 845-851.
  • Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board.
  • Agilent Technologies. (2014). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
  • Wang, H., Li, J., & Zhang, Y. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Atmospheric Measurement Techniques, 7(11), 3861-3873.
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  • Thermo Fisher Scientific. (2010).
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  • Agilent Technologies. (2008).
  • SCION Instruments. (n.d.).
  • Western Oregon University. (n.d.). Reactions of Aldehydes & Ketones. Part II.
  • Save My Exams. (2023). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis.
  • Chromatography Forum. (2018).

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Heptaldehyde-DNPH

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of scientific research and pharmaceutical development, the safety of laboratory personnel is paramount. This guide, developed by a Senior Application Scientist, provides an in-depth, experience-driven protocol for the safe handling of Heptaldehyde-2,4-dinitrophenylhydrazone (Heptaldehyde-DNPH), a common derivative used in analytical chemistry. By moving beyond a simple checklist, we will delve into the "why" behind each safety measure, ensuring a culture of informed caution and proactive risk mitigation.

This compound is a derivative of heptaldehyde and 2,4-dinitrophenylhydrazine (DNPH). While the derivative itself may not be classified as hazardous, a comprehensive safety protocol must consider the intrinsic properties of its parent compounds and any solvents used in its preparation or handling.[1] Heptaldehyde is a flammable liquid and a skin irritant. More critically, DNPH is known to be a shock-sensitive explosive when dry.[2][3] Therefore, this compound, especially if not wetted or in solution, must be handled with extreme care.

Immediate Safety and Hazard Assessment

Before any handling of this compound, a thorough risk assessment is mandatory. This involves not only understanding the properties of the chemical but also the specific procedures being undertaken.

Core Hazard Summary:
HazardAssociated ComponentMitigation Strategy
Flammability Heptaldehyde, Solvents (e.g., Methanol, Acetonitrile)Work in a well-ventilated area, away from ignition sources. Use non-sparking tools.[4]
Explosive Potential 2,4-Dinitrophenylhydrazine (DNPH)Ensure the compound is sufficiently wetted. Avoid friction, shock, and heat.[2][3]
Skin Irritation HeptaldehydeWear appropriate chemical-resistant gloves and a lab coat.[4]
Eye Irritation Heptaldehyde, SolventsWear safety glasses with side shields or chemical splash goggles.[1][4]
Inhalation Toxicity Solvents, Potential for airborne dustHandle in a chemical fume hood.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure.

Eye and Face Protection:
  • Minimum Requirement: Safety glasses with side shields are essential for all procedures involving this compound to protect against minor splashes.[1]

  • Best Practice: For tasks with a higher risk of splashing, such as transferring solutions or preparing dilutions, chemical splash goggles are recommended. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face.

Hand Protection:

The choice of gloves is critical and should be based on the specific solvent in which the this compound is dissolved.

  • Recommended Glove Types: Nitrile or neoprene gloves are generally recommended for handling aldehydes and hydrazines.[5]

  • Solvent Compatibility is Key: Always consult a glove compatibility chart from the manufacturer to ensure the chosen glove material offers adequate protection against the specific solvents being used (e.g., methanol, acetonitrile).[5][6]

  • Double Gloving: For prolonged handling or when working with higher concentrations, double gloving can provide an extra barrier and allow for the safe removal of the outer glove in case of contamination.

Body Protection:
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.

  • Chemical-Resistant Apron: For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is advised.

  • Full-Body Suit: In the event of a large spill or for emergency response, a fully encapsulated chemical protection suit may be necessary.[7][8]

Respiratory Protection:

All handling of this compound, particularly when in a volatile solvent or if there is a risk of dust formation, must be conducted within a certified chemical fume hood.[1]

  • Standard Operations: A properly functioning chemical fume hood is sufficient to control vapor and potential dust exposure.

  • Emergency Situations: In the case of a spill or ventilation failure, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be available for emergency use by trained personnel.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and logical workflow is essential to minimize risk.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Step 1 Gather Materials Gather Materials Verify Fume Hood->Gather Materials Step 2 Transfer Chemical Transfer Chemical Gather Materials->Transfer Chemical Step 3 Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Step 4 Decontaminate Decontaminate Perform Experiment->Decontaminate Step 5 Dispose Waste Dispose Waste Decontaminate->Dispose Waste Step 6 Doff PPE Doff PPE Dispose Waste->Doff PPE Step 7

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound.

  • Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.

  • Waste Container: The container should be made of a material compatible with the chemical and its solvent. It must be kept closed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Heptaldehyde-2,4-dinitrophenylhydrazone," along with any solvents present.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste.[1] Never dispose of this compound down the drain.

By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.

References

  • Chem Service. (2015, April 15). SAFETY DATA SHEET: Heptaldehyde (DNPH Derivative). [Link]

  • Chem Service. (2021, June 22). what is 2,4 dinitrophenylhydrazine (dnph)?. [Link]

  • All Waste Matter. (2020, April 19). 2,4-DNP 2,4-dinitrophenylhydrazine Disposal. [Link]

  • Laboratoire MAT. (2025, June 17). SAFETY DATA SHEET. [Link]

  • Sdfine. 2,4-DINITROPHENYLHYDRAZINE. [Link]

  • Chemos GmbH&Co.KG. (2023, April 20). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Harper College. (2007, May 4). 2,4-DINITROPHENYLHYDRAZINE. [Link]

  • RPS. (2022, September 29). Aldehydes exposure analysis. [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.